Arylomycin B2
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H59N7O13 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1 |
InChI Key |
WFBZGMGSCAVZTQ-LTQNGAKSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Synonyms |
arylomycin A2 arylomycin B2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Arylomycin B2: A Technical Guide for Researchers
An In-depth Examination of the Lipopeptide Antibiotic from Streptomyces sp. Tü 6075
This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and biological activity of Arylomycin B2, a member of the biaryl-bridged lipopeptide antibiotic family. This compound, produced by Streptomyces sp. Tü 6075, exhibits notable activity against Gram-positive bacteria by inhibiting Type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate further research and development in this area.
Discovery and Isolation of this compound
This compound was first reported in 2002 as part of a screening program for new secondary metabolites from actinomycetes. It was isolated from the fermentation broth of Streptomyces sp. strain Tü 6075.[1][2] The arylomycins are a family of lipohexapeptides, with the B series, including this compound, being characterized by a nitro substitution on the tyrosine residue of the peptide core.[2]
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Streptomyces sp. Tü 6075. The following protocol is a general guideline based on the initial discovery and methods for Streptomyces fermentation.
Medium Composition:
A suitable production medium for many Streptomyces species is a minimal medium (MM) supplemented with specific nutrients to enhance secondary metabolite production.[3]
-
Carbon Source: Glucose (10 g/L) or Mannitol (5 g/L)[3]
-
Nitrogen Source: L-Asparagine (0.5 g/L) or Ammonium Sulfate (5 g/L)[3]
-
Salts:
-
Agar (for solid medium): 10 g/L[3]
-
pH: Adjusted to 7.0-7.2 before sterilization[3]
Fermentation Conditions:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with a spore suspension or mycelial fragments of Streptomyces sp. Tü 6075. The culture is incubated for 2-3 days at 28-30°C with shaking at 200-220 rpm.[4]
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation (e.g., 200 rpm) for 7-10 days.[4]
-
Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing them by HPLC.
Extraction and Purification Protocol
This compound is extracted from both the mycelium and the culture filtrate.
-
Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with an equal volume of ethyl acetate.
-
The mycelium is extracted with methanol or acetone.[5]
-
The organic extracts are combined and concentrated under reduced pressure.
-
-
Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of chloroform-methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purification is achieved by reversed-phase HPLC.
-
Column: C18, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV at 220 nm and 360 nm (the latter for the yellow Arylomycin B series).
-
A linear gradient, for example, from 20% to 80% acetonitrile over 30 minutes, can be effective.[6]
-
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.[2]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the peptide sequence and the connectivity of the molecule.
-
Amino Acid Analysis: Chiral GC-MS analysis of the acid hydrolysate is used to determine the stereochemistry of the amino acid residues.
-
Edman Degradation: This technique can be used to sequence the peptide chain.
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) for arylomycins has been identified and contains genes encoding the NRPS machinery, as well as enzymes for the biosynthesis of the non-proteinogenic amino acid hydroxyphenylglycine (Hpg) and for tailoring reactions such as nitration.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial Type I signal peptidase (SPase). SPase is a crucial enzyme in the general secretory (Sec) pathway, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[7] Inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting membrane integrity and ultimately causing cell death.
Biological Activity
This compound is active against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency.
MIC Determination Protocol
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Bacterial Strains: Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Assay Setup:
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quantitative Data
| Bacterial Strain | MIC (µg/mL) of Arylomycin B-C16 |
| Staphylococcus epidermidis RP62A | 0.25 |
| Staphylococcus aureus NCTC 8325 | >128 |
| Streptococcus pyogenes | 8 |
| Streptococcus pneumoniae | 8 |
| Streptococcus agalactiae COH1 | 8 |
| Corynebacterium glutamicum | 2 |
| Rhodococcus opacus | 1 |
| Brevibacillus brevis | 16 |
| Escherichia coli MG1655 | >128 |
| Pseudomonas aeruginosa PAO1 | >128 |
Experimental Workflows
The discovery and characterization of a novel natural product like this compound follows a structured workflow.
Conclusion
This compound represents a promising class of antibiotics with a novel mechanism of action. Its potent activity against Gram-positive bacteria, including some clinically relevant species, makes it an attractive scaffold for further drug development. This technical guide provides a foundational understanding of this compound, from its discovery to its biological activity, to aid researchers in the ongoing effort to combat antibiotic resistance. Further research into the total synthesis of this compound and its analogues, as well as a more in-depth investigation of its in vivo efficacy and safety profile, is warranted.
References
- 1. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MM - ActinoBase [actinobase.org]
- 4. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Structure Elucidation of Arylomycin B2
For Researchers, Scientists, and Drug Development Professionals
Arylomycin B2 is a member of the arylomycin class of antibiotics, a group of biaryl-bridged lipopeptides that inhibit the essential bacterial type I signal peptidase (SPase I).[1] First isolated from Streptomyces sp. Tü 6075, these compounds have garnered significant interest due to their novel mechanism of action, which makes them promising candidates for antibiotic development.[2][3] The arylomycin family is characterized by a core lipohexapeptide structure containing a C-terminal tripeptide macrocycle formed by a biaryl bond.[2][4]
The arylomycins are categorized into different series (A, B, C, etc.) based on modifications to this core scaffold.[5][6] The Arylomycin A series possesses an unmodified core, while the B series, including this compound, is distinguished by the nitration of a tyrosine residue within the macrocycle.[2][5] This guide provides a detailed overview of the experimental protocols and analytical logic employed in the isolation and complete structure determination of this compound.
Isolation and Purification
The isolation of arylomycins was first reported from the fermentation broth of Streptomyces sp. Tü 6075. The process involves extraction from both the culture filtrate and the mycelium, followed by a multi-step chromatographic purification.[3]
Experimental Protocol: Isolation
-
Fermentation: Streptomyces sp. Tü 6075 is cultured in a suitable production medium under optimized conditions (temperature, pH, aeration) to promote the biosynthesis of arylomycins.
-
Harvesting and Extraction:
-
The culture broth is centrifuged to separate the mycelium from the supernatant (culture filtrate).
-
The mycelium is extracted with an organic solvent such as acetone or methanol.
-
The culture filtrate is passed through an adsorber resin column (e.g., Amberlite XAD-16) to capture the lipophilic arylomycin molecules. The resin is then washed with water and eluted with methanol.
-
-
Preliminary Purification: The crude extracts from the mycelium and the filtrate eluate are combined and concentrated under reduced pressure. The resulting residue is subjected to preliminary purification steps, which may include solvent-solvent partitioning to remove highly nonpolar lipids.
-
Chromatographic Purification:
-
Adsorption Chromatography: The crude extract is applied to a silica gel column and eluted with a solvent gradient (e.g., chloroform-methanol) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing arylomycins, identified by analytical HPLC coupled with diode-array detection (HPLC-DAD) and electrospray mass spectrometry (HPLC-ESI-MS), are further purified.[3] A reversed-phase column (e.g., C18) is typically used with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA).[7] The yellow color of the Arylomycin B series aids in their visual tracking during purification.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Analysis of the Arylomycin D Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
A Technical Guide to the Mechanism of Action of Arylomycin B2 on Bacterial Type I Signal Peptidase
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant bacteria necessitates the discovery and development of antibiotics with novel mechanisms of action. The arylomycins, a class of natural product lipopeptide antibiotics, represent a promising frontier in this effort. Their target, the bacterial type I signal peptidase (SPase), is an essential and highly conserved enzyme that has not been exploited by any clinically approved antibiotic. Arylomycin B2, a member of this class, acts as a potent inhibitor of SPase, disrupting the crucial process of protein secretion across the cytoplasmic membrane. This disruption leads to the accumulation of unprocessed preproteins, cellular stress, and ultimately, bacterial growth inhibition or death.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, the basis of bacterial resistance, and the experimental methodologies used to characterize its activity.
The Target: Bacterial Type I Signal Peptidase (SPase)
Bacterial type I signal peptidase, also known as leader peptidase (LepB in E. coli, SpsB in S. aureus), is an essential serine-lysine dyad protease anchored to the outer leaflet of the cytoplasmic membrane.[4][5] Its primary function is to proteolytically cleave the N-terminal signal peptides from preproteins that are translocated across the membrane via the general secretory (Sec) pathway.[5][6] This cleavage event is the final step in the protein secretion process, releasing mature proteins into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria). Given its essentiality and accessible location, SPase is an attractive target for novel antibiotics.[6][7]
This compound: Molecular Mechanism of Inhibition
This compound inhibits SPase by acting as a competitive inhibitor that mimics the structure of a preprotein substrate in an extended β-sheet conformation.[5][8] Crystallographic studies of related arylomycins complexed with E. coli SPase reveal the precise molecular interactions underpinning this inhibition.[8][9][10]
-
Binding Mode: The arylomycin molecule binds within the substrate-binding groove of SPase.[10]
-
Macrocycle Interaction: The C-terminal macrocyclic ring of the arylomycin inserts into a deep, hydrophobic cleft in the enzyme, a region corresponding to the S1 and S3 substrate-binding sites.[5][10]
-
Catalytic Site Interaction: The C-terminal carboxylate group of the arylomycin is positioned within hydrogen-bonding distance of the key catalytic residues, the Serine-Lysine dyad (e.g., Ser90 and Lys145 in E. coli SPase), effectively blocking the active site and preventing substrate cleavage.[8][11]
The consequence of this inhibition is an insufficient flux of proteins through the secretory pathway.[1][2] This leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane, triggering cellular stress and mislocalization of essential proteins, which ultimately results in bactericidal or bacteriostatic effects.[1] The kinetics of cell death are notably slow and largely independent of the antibiotic concentration, which is consistent with a specific, single-target mechanism rather than non-specific effects like membrane depolarization.[1]
Bacterial Resistance to Arylomycins
The initial characterization of arylomycins revealed a narrow spectrum of activity, with many key pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating natural resistance.[6][12] Subsequent research identified the primary mechanism of this resistance: a single amino acid substitution in the SPase enzyme.[5][12]
-
The Proline Mutation: Resistant bacteria typically possess a proline residue at a key position within the SPase binding site (e.g., position 84 in E. coli LepB).[4][5]
-
Mechanism of Resistance: This proline residue disrupts critical interactions with the lipopeptide tail of the arylomycin, significantly reducing the binding affinity of the inhibitor for the enzyme.[1][5]
-
Overcoming Resistance: Strains of bacteria that are genetically sensitized by replacing this proline with an alternative amino acid (such as leucine or serine) become susceptible to arylomycins.[1][7] This discovery confirmed that the limited spectrum was due to a specific target mutation rather than an intrinsic flaw in the arylomycin scaffold, paving the way for the development of new derivatives like G0775 designed to overcome this natural resistance.[12][13][14]
Quantitative Data: Antibacterial Activity
The antibacterial activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The data below illustrates the impact of the resistance-conferring proline mutation on the activity of Arylomycin C16, a close analogue of this compound.
Table 1: MIC (µg/mL) of Arylomycin C16 Against Sensitive and Resistant Bacterial Strains
| Bacterial Species | Strain Type | SPase Genotype | MIC (µg/mL) |
|---|---|---|---|
| S. epidermidis | Sensitive (Wild Type) | SpsB (Ser29) | 0.5 |
| S. epidermidis | Resistant (Mutant) | SpsB (S29P ) | > 64 |
| S. aureus | Sensitive (Mutant) | SpsB (P29S ) | 4 |
| S. aureus | Resistant (Wild Type) | SpsB (Pro 29) | > 64 |
| E. coli | Sensitive (Mutant) | LepB (P84L ) | 4 |
| E. coli | Resistant (Wild Type) | LepB (Pro 84) | > 64 |
| P. aeruginosa | Sensitive (Mutant) | LepB (P84L ) | 16 |
| P. aeruginosa | Resistant (Wild Type) | LepB (Pro 84) | > 64 |
Data adapted from Smith et al., 2010 and Roberts et al., 2011.[5][12]
Key Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the arylomycin compound is prepared in Mueller-Hinton Broth II (MHBII) in a 96-well microtiter plate.
-
Inoculum: Bacterial strains are grown to the mid-logarithmic phase in MHBII. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate (containing the serially diluted antibiotic) is inoculated with the bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the arylomycin that completely inhibits visible bacterial growth.
Protocol: Bacterial Time-Kill Assay
This assay is used to determine whether an antibiotic has bactericidal (killing) or bacteriostatic (inhibitory) activity over time.
-
Culture Preparation: Bacterial colonies are suspended in MHBII and grown to the mid-logarithmic phase (OD600 ≈ 0.4-0.5).
-
Standardization: The culture is diluted with pre-warmed MHBII to a final density of 1 x 106 CFU/mL.
-
Exposure: The standardized bacterial culture is aliquoted into tubes containing the arylomycin compound at various concentrations (e.g., 2x MIC, 8x MIC) and a vehicle control.
-
Incubation: The tubes are incubated at 37°C with shaking (e.g., 275 rpm).
-
Sampling & Plating: At specified time points (e.g., 0, 2, 4, 8, 18 hours), aliquots are taken from each tube, serially diluted in phosphate-buffered saline (PBS), and plated onto agar plates.
-
Quantification: The plates are incubated overnight at 37°C, and the resulting colonies are counted to determine the number of viable CFU/mL at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]
Conclusion and Future Directions
This compound and its analogues inhibit a novel, essential bacterial target—type I signal peptidase—through a well-defined competitive inhibition mechanism. While natural resistance mediated by a target-site proline mutation has historically limited their spectrum, this challenge has been overcome through synthetic chemistry. Optimized derivatives demonstrate potent, broad-spectrum activity against multidrug-resistant Gram-negative pathogens both in vitro and in vivo.[14][15] The arylomycin scaffold therefore represents a highly promising platform for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance. Future research will likely focus on further optimizing pharmacokinetic and pharmacodynamic properties to advance these compounds into clinical development.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latent antibiotics and the potential of the arylomycins for broad-spectrum antibacterial activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sfu.ca [sfu.ca]
- 9. Arylomycin - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. projectparallax.com [projectparallax.com]
- 12. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Arylomycin B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Arylomycin B2, a member of the biaryl-bridged lipopeptide class of antibiotics. The arylomycins are of significant interest to the research and drug development community due to their novel mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase). This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound.
Introduction to this compound
Arylomycins are a class of natural products first isolated from Streptomyces sp. Tü 6075.[1] The family is characterized by a conserved lipohexapeptide core structure featuring a C-terminal tripeptide macrocycle formed by a biaryl bridge. The Arylomycin B series is distinguished from the Arylomycin A series by the presence of a nitro group on the tyrosine residue at position 7 (Tyr7).[1] this compound is a specific member of this series, featuring a particular fatty acid side chain. The structural backbone of the arylomycin class is a key determinant of its biological activity, and understanding its detailed chemical features through spectroscopic analysis is crucial for further drug development and optimization.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is instrumental in this process.
Molecular Weight and Formula Determination
Table 1: Illustrative Mass Spectrometry Data for an Arylomycin B Analogue (Arylomycin B-C16)
| Ion Species | Calculated m/z | Observed m/z (Illustrative) |
| [M+H]⁺ | Value | Value |
| [M+Na]⁺ | Value | Value |
Note: Specific m/z values for this compound are not publicly available. The table illustrates the expected data based on related compounds.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While a detailed fragmentation pattern for this compound has not been published, analysis of other cyclic lipopeptides suggests that characteristic losses of amino acid residues and cleavage of the fatty acid chain would be observed. This data is critical for confirming the amino acid sequence and the structure of the lipid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for a comprehensive analysis.
¹H and ¹³C NMR Chemical Shifts
The ¹H NMR spectrum of this compound will display signals for all the protons in the molecule, with their chemical shifts and coupling constants providing information about their chemical environment and neighboring protons. The ¹³C NMR spectrum provides information on all the carbon atoms in the structure. Due to the complexity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to assign all proton and carbon signals unambiguously.
While a complete, assigned NMR dataset for naturally isolated this compound is not available in the public domain, data for the synthetic analogue, Arylomycin B-C16, offers valuable insight into the expected chemical shifts.
Table 2: Illustrative ¹H and ¹³C NMR Data for Key Regions of an Arylomycin B Analogue (Arylomycin B-C16 in CDCl₃)
| Functional Group/Residue | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |
| Aromatic Protons (Tyr, Hpg) | 6.5 - 8.0 | 110 - 160 |
| α-Protons (Amino Acids) | 3.5 - 5.0 | 50 - 65 |
| N-Methyl Protons | ~2.7 - 3.0 | ~30 - 35 |
| Fatty Acid Chain (CH₂)n | 1.2 - 1.6 | 20 - 35 |
| Fatty Acid Terminal CH₃ | ~0.9 | ~14 |
| Carbonyl Carbons | - | 170 - 175 |
Note: This table provides an illustrative summary of expected chemical shift ranges based on the analysis of synthetic arylomycin analogues. Specific assignments for this compound are not publicly available.
Experimental Protocols
Detailed and rigorous experimental protocols are critical for obtaining high-quality spectroscopic data for this compound. The following are generalized protocols based on methods reported for the analysis of arylomycins and other natural product lipopeptides.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the fermentation broth of Streptomyces sp. through a series of chromatographic steps, including solid-phase extraction and high-performance liquid chromatography (HPLC).
-
Sample for MS Analysis: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
Sample for NMR Analysis: A sample of 1-5 mg of purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer, equipped with an ESI source is recommended.
-
Ionization: ESI in positive ion mode is typically used to generate protonated molecules [M+H]⁺ and other adducts.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 200-2000 to detect the parent ion.
-
MS/MS: Select the [M+H]⁺ ion of this compound for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
2D NMR Acquisition:
-
COSY: To establish proton-proton spin systems.
-
HSQC or HMQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure.
-
NOESY or ROESY: To determine the through-space proximity of protons, providing insights into the three-dimensional structure.
-
-
Data Processing: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, baseline correction, and referencing to the residual solvent signal.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Arylomycin B2: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylomycin B2 is a member of the arylomycin class of lipopeptide antibiotics, which are potent inhibitors of bacterial type I signal peptidase (SPase). This enzyme is crucial for the secretion of many proteins essential for bacterial viability. By inhibiting SPase, this compound disrupts protein translocation, leading to bacterial cell death or growth inhibition. This novel mechanism of action makes it a promising candidate for the development of new antibiotics, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable information for researchers and professionals involved in its study and potential therapeutic development.
Chemical Properties
This compound is a complex lipopeptide characterized by a macrocyclic core and a lipid tail. The "B" designation in its name refers to the presence of a nitro group on the tyrosine residue within its structure.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and physiological settings.
| Property | Value | Reference |
| CAS Number | 459844-25-8 | [1] |
| Molecular Formula | C42H59N7O13 | [1] |
| Molecular Weight | 869.96 g/mol | [1] |
| Appearance | Yellowish solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMSO and DMF | |
| pKa | Not reported |
Note: Some physical properties like melting and boiling points have not been extensively reported in publicly available literature.
Stability Profile
The stability of a drug candidate is a critical parameter that influences its development, formulation, and storage. While specific, comprehensive stability data for this compound is not widely published, this section outlines the expected stability profile based on its chemical structure and general knowledge of lipopeptide antibiotics, along with recommended protocols for its assessment.
Stability Under Forced Degradation
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Table 2: Summary of Forced Degradation Conditions and Expected Stability of this compound
| Stress Condition | Typical Conditions | Expected Stability of this compound (Hypothetical) | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Likely susceptible to degradation | Hydrolysis of amide bonds in the peptide backbone, particularly at aspartic acid residues. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Likely susceptible to degradation | Hydrolysis of amide bonds, potential racemization of amino acids. |
| Oxidation | 3% H2O2 at room temperature for 24h | Potentially susceptible | Oxidation of the tyrosine and other sensitive amino acid residues. |
| Thermal Degradation | 80°C for 48h (solid state) | Likely stable at moderate temperatures | Degradation may occur at higher temperatures, leading to fragmentation. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Potential for degradation | The aromatic rings in the structure may be susceptible to photodegradation. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be optimized and validated for specific laboratory conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2 and keep at room temperature.
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C.
-
Thermal Degradation (Solid): Store the solid compound at 80°C.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2][3]
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the detection of this compound and its degradation products.
Mechanism of Action: Inhibition of Signal Peptidase I
This compound exerts its antibacterial effect by inhibiting type I signal peptidase (SPase), a crucial enzyme in the bacterial protein secretion pathway.[1][4] SPase is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.
The following diagram illustrates the logical workflow of the bacterial protein secretion pathway and the inhibitory action of this compound.
Figure 1. Mechanism of action of this compound.
The workflow shows that in a normal bacterial cell, pre-proteins are synthesized in the cytoplasm and translocated across the cytoplasmic membrane. SPase then cleaves the signal peptide, releasing the mature, functional protein. This compound inhibits SPase, preventing the maturation of essential proteins, which ultimately leads to bacterial cell death or the cessation of growth.
Synthesis and Purification
The total synthesis of this compound is a complex multi-step process. The following is a generalized workflow based on reported synthetic strategies.
Figure 2. General workflow for the synthesis and purification of this compound.
Experimental Protocol for Purification
A common method for the purification of this compound is preparative reverse-phase HPLC.
-
Column: A preparative C18 column.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a specified time to elute the compound.
-
Detection: UV detection at a wavelength appropriate for the chromophores in the molecule (e.g., 280 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Solvent Evaporation: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the pure compound.
Conclusion
This compound represents a promising class of antibiotics with a novel mechanism of action. Understanding its chemical properties and stability is paramount for its advancement as a potential therapeutic agent. This guide provides a foundational understanding of these aspects, highlighting the need for further detailed studies to fully characterize its stability profile. The provided protocols offer a starting point for researchers to conduct these critical investigations. As research progresses, a more complete picture of this compound's developability will emerge, paving the way for its potential use in combating bacterial infections.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Forging the Core of an Antibiotic: A Technical Guide to the Biaryl Bridge Formation in Arylomycin B2
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This guide provides an in-depth look at the critical biaryl bridge formation in the biosynthesis of Arylomycin B2, a lipopeptide antibiotic with a unique mechanism of action.
Arylomycins target the essential bacterial type I signal peptidase (SPase), making them a promising class of antibiotics.[1][2] The core structure of this compound, a macrocyclic lipohexapeptide, features a crucial biaryl bridge that is essential for its biological activity.[1][3][4] This bond is formed through a C-C coupling of two tyrosine residues within the peptide backbone.[5] The formation of this macrocycle presents significant challenges for traditional chemical synthesis, often resulting in low yields.[5][6] Nature, however, has evolved a highly efficient enzymatic solution for this transformation.
The Key Player: A Cytochrome P450 Monooxygenase
The formation of the biaryl bridge in arylomycins is catalyzed by a specialized cytochrome P450 enzyme.[1][5][6] In the arylomycin biosynthetic gene cluster, this enzyme is encoded by the aryC gene.[1][5] These heme-containing proteins are well-known for their ability to perform a wide range of oxidative transformations.[5] In the case of this compound biosynthesis, the P450 enzyme facilitates an oxidative carbon-carbon bond formation to yield the biphenolic macrocycle.[6]
Recent studies have focused on engineering cytochrome P450 enzymes to improve their efficiency and scalability for producing arylomycin cores.[1][7] Through a combination of enzyme engineering, random mutagenesis, and optimization of reaction conditions, researchers have developed P450 variants capable of producing the desired arylomycin core with high yields, demonstrating the potential for gram-scale production.[7]
Mechanism of Biaryl Bridge Formation
The cytochrome P450-catalyzed reaction proceeds via an oxidative coupling mechanism. While the precise details are still under investigation, computational studies involving quantum mechanics/molecular mechanics (QM/MM) suggest a biradical mechanism for the C-C bond formation is favored over hydroxylation.[5][8] The enzyme's active site plays a crucial role in positioning the two phenolic rings of the substrate in close proximity to facilitate the coupling reaction.[5]
Figure 1: Simplified P450 catalytic cycle for biaryl coupling.
Quantitative Data on Engineered P450 Enzymes
The development of engineered cytochrome P450 enzymes has been a significant breakthrough for the scalable production of the arylomycin core. The following table summarizes the assay yield of a P450 variant.
| Enzyme Variant | Substrate | Assay Yield (%) | Reference |
| Engineered P450 | Arylomycin core precursor 2d | 84 | [7] |
This high yield demonstrates the viability of a biocatalytic approach for the synthesis of novel Gram-negative antibiotics.[7]
Experimental Protocols
The study and engineering of the P450 enzymes involved in arylomycin biosynthesis require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized methodologies for key experiments.
1. Heterologous Expression and Purification of P450 Enzymes
-
Gene Synthesis and Cloning: The gene encoding the wild-type or engineered P450 enzyme is synthesized and cloned into an appropriate expression vector, often in Escherichia coli.
-
Protein Expression: The recombinant E. coli is cultured under optimized conditions (e.g., temperature, inducer concentration) to express the P450 enzyme.
-
Cell Lysis and Purification: The cells are harvested and lysed. The P450 enzyme is then purified from the cell lysate using chromatographic techniques such as affinity chromatography.
2. In Vitro Reconstitution of the Biaryl Coupling Reaction
-
Reaction Components: The enzymatic reaction is reconstituted in vitro by combining the purified P450 enzyme, the peptide substrate, a suitable redox partner system (e.g., putidaredoxin and putidaredoxin reductase), and a source of electrons (e.g., NADH or NADPH).
-
Reaction Conditions: The reaction is carried out in a suitable buffer at an optimized pH and temperature.
-
Product Analysis: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the formation of the cyclized product.
Figure 2: Workflow for P450 characterization.
Logical Relationships in Arylomycin Biosynthesis
The biosynthesis of this compound is a multi-step process involving non-ribosomal peptide synthetases (NRPS) and tailoring enzymes. The biaryl bridge formation by the P450 enzyme is a critical post-translational modification.
Figure 3: Key stages in this compound biosynthesis.
Conclusion and Future Perspectives
The enzymatic formation of the biaryl bridge in this compound is a testament to the efficiency and precision of natural product biosynthesis. The elucidation of the role of cytochrome P450 enzymes in this process has opened up new avenues for the biocatalytic production of arylomycins and their analogs.[6][7] Further research into the engineering of these enzymes holds the promise of developing more potent and selective antibiotics to combat the growing threat of antimicrobial resistance. The ability to produce these complex molecules on a larger scale will be crucial for their future clinical development.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Biaryl coupling reactions catalyzed by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered Cytochrome P450-Catalyzed Oxidative Biaryl Coupling Reaction Provides a Scalable Entry into Arylomycin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Natural Variants of the Arylomycin B Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The arylomycin family of antibiotics, natural products primarily produced by Streptomyces species, represents a promising class of antibacterial agents with a unique mechanism of action. This technical guide focuses on the natural variants of the Arylomycin B series, which are characterized by a nitrated macrocyclic core. This modification distinguishes them from other arylomycin series, such as the unmodified A series and the glycosylated C series, and has been shown to influence their biological activity profile. This document provides a comprehensive overview of the Arylomycin B series, including their structure, biological activity, and the experimental methodologies used for their characterization.
Core Structure and Variants
The core structure of the arylomycins is a lipopeptide with a biaryl bridge forming a macrocycle. The Arylomycin B series is specifically defined by the presence of a nitro group on the tyrosine residue within this macrocycle.[1] The lipophilic tail consists of a fatty acid chain of varying length, which also contributes to the molecule's overall activity. A key natural variant that has been synthetically produced and studied is Arylomycin B-C16, which features a 16-carbon fatty acid chain.[2][3][4]
Biological Activity and Spectrum
The primary target of the arylomycin class of antibiotics is the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cell membrane. Inhibition of SPase disrupts protein secretion, leading to bacterial cell death.
The antibacterial spectrum of the Arylomycin B series is largely similar to that of the A series, showing potent activity against certain Gram-positive bacteria.[2][4] However, a notable distinction of the Arylomycin B series is its expanded activity against Streptococcus agalactiae, a pathogen against which the A series shows no activity.[2][4] Resistance to arylomycins is often associated with the presence of a specific proline residue in the bacterial SPase.[2]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Arylomycin B-C16 compared to an A-series analogue, Arylomycin C16, against a panel of wild-type and engineered bacterial strains. The data highlights the differential activity spectrum, particularly against S. agalactiae.
| Organism | Strain | Genotype | Arylomycin B-C16 MIC (µg/mL) | Arylomycin C16 MIC (µg/mL) |
| Staphylococcus epidermidis | RP62A | Wild Type | 0.5 | 0.25 |
| PAS9002 | SpsIB(S31P) mutant | 16 | 8 | |
| Staphylococcus aureus | NCTC 8325 | Wild Type | >128 | >128 |
| PAS8001 | SpsB(P29S) mutant | 4 | 4 | |
| Escherichia coli | MG1655 | Wild Type | >128 | >128 |
| PAS0260 | LepB(P84L) mutant | 16 | 16 | |
| Pseudomonas aeruginosa | PAO1 | Wild Type | >128 | >128 |
| PAS2008 | LepB(P84L) mutant | 16 | 16 | |
| Streptococcus agalactiae | 2603 V/R | Wild Type | 8 | >128 |
Data sourced from Roberts et al., 2011.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a standard method for determining the MIC of arylomycin variants against bacterial strains.
1. Preparation of Inoculum:
- Streak bacterial strains onto appropriate solid agar medium and incubate overnight.
- Suspend bacterial colonies in a suitable broth medium (e.g., Cation-adjusted Mueller Hinton II broth).
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the arylomycin variant in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the antibiotic stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
- Add 5 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10⁴ CFU/mL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Seal the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Synthesis of Arylomycin B-C16
The total synthesis of Arylomycin B-C16 is a multi-step process. A simplified workflow is presented below. For detailed reaction conditions and intermediate characterization, refer to the primary literature.[2]
Key Steps:
-
Synthesis of the Tripeptide Macrocycle Precursor: This involves the coupling of protected amino acid building blocks, including a nitrated tyrosine derivative.
-
Macrocyclization: The linear tripeptide is cyclized via a Suzuki-Miyaura cross-coupling reaction to form the biaryl-bridged macrocycle.
-
Deprotection and Lipidation: The protecting groups on the macrocycle are removed, followed by the coupling of the C16 fatty acid tail to the N-terminus.
-
Final Deprotection and Purification: Removal of any remaining protecting groups and purification of the final Arylomycin B-C16 product, typically by high-performance liquid chromatography (HPLC).
Visualizations
Bacterial Protein Secretion Pathway and Arylomycin B Inhibition
The following diagram illustrates the general protein secretion pathway in bacteria and the point of inhibition by Arylomycin B. Precursor proteins with an N-terminal signal peptide are targeted to the Sec or Tat translocation machinery in the cytoplasmic membrane. The signal peptidase (SPase) then cleaves the signal peptide, releasing the mature protein into the periplasm or extracellular space. Arylomycin B inhibits SPase, leading to an accumulation of unprocessed preproteins in the membrane and ultimately cell death.
Caption: Inhibition of bacterial Type I Signal Peptidase (SPase) by Arylomycin B.
Experimental Workflow: Synthesis of Arylomycin B-C16
This diagram outlines the major stages in the total synthesis of Arylomycin B-C16, a representative natural variant of the Arylomycin B series.
Caption: Simplified workflow for the total synthesis of Arylomycin B-C16.
References
- 1. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Biological Characterization of Arylomycin B Antibiotics - Journal of Natural Products - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Initial Antibacterial Spectrum of Natural Arylomycin B2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antibacterial spectrum of the natural lipopeptide antibiotic, Arylomycin B2. It details its mechanism of action, presents available quantitative data on its activity, and outlines the experimental protocols used for its evaluation.
Introduction: The Arylomycin Class of Antibiotics
The arylomycins are a class of non-ribosomally synthesized lipopeptide antibiotics, initially isolated from Streptomyces species.[1][2] These natural products garnered significant interest due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][3][4] SPase is an essential and highly conserved enzyme in bacteria, making it an attractive target for new antibacterial therapies.[3][5][6] The initial isolation identified two closely related families, Arylomycin A and Arylomycin B, which share a similar core macrocycle but differ in substituents and fatty acid tails.[1][2]
Early characterizations of natural arylomycins, including this compound, revealed a surprisingly narrow spectrum of activity, primarily against a limited set of Gram-positive bacteria.[1][3][7] This guide focuses on this initial understanding of the antibacterial profile of natural this compound and its close analogs.
Mechanism of Action: Inhibition of Type I Signal Peptidase
Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase).[1][3] SPase plays a crucial role in the general secretory (Sec) pathway, which is responsible for translocating proteins across the cytoplasmic membrane.[3][6] The enzyme is a serine-lysine dyad protease anchored to the outer leaflet of the cytoplasmic membrane.[2][6] Its function is to cleave the N-terminal signal peptides from preproteins after their translocation, allowing the mature proteins to be released to their final destinations in the periplasm, outer membrane, or the extracellular environment.[3]
By inhibiting SPase, arylomycins cause an accumulation of unprocessed preproteins in the cytoplasmic membrane.[3] This disruption of the protein secretion pathway leads to a mislocalization of essential proteins and can obstruct secretion channels, ultimately resulting in bacteriostatic or bactericidal effects, depending on the organism and growth conditions.[3]
Initial Antibacterial Spectrum
Initial studies indicated that natural arylomycins possess a limited spectrum of activity.[1][3] They showed no activity against many important human pathogens, which was later attributed to the presence of a specific proline residue in the target SPase of resistant bacteria that disrupts binding.[2][8] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for natural arylomycins against bacteria found to be susceptible in early studies.
| Bacterial Species | Strain | Arylomycin Analog | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | (Not specified) | Natural Arylomycin | (Active) | [1][3][5] |
| Rhodococcus opacus | (Not specified) | Natural Arylomycin | (Active) | [2][3][5] |
| Brevibacillus brevis | (Not specified) | Natural Arylomycin | (Active) | [3][5] |
| Staphylococcus epidermidis | RP62A | Arylomycin A₂ | 1.0 | [5] |
| Staphylococcus epidermidis | RP62A | Arylomycin C₁₆ | 0.25 | [5] |
| Corynebacterium glutamicum | (Not specified) | Arylomycin C₁₆ | 2 | [5] |
| Streptococcus pyogenes | (Not specified) | Arylomycin C₁₆ | (Sensitive) | [2][5] |
| Staphylococcus haemolyticus | (Not specified) | Arylomycin C₁₆ | (Sensitive) | [2][5] |
| Helicobacter pylori | (Not specified) | Arylomycin C₁₆ | 4 | [5] |
Note: Specific MIC values for this compound from initial discovery reports are not extensively detailed in the available literature. The data presented is for closely related natural arylomycins (A₂ and C₁₆) and qualitative activity reports for the general class, reflecting the initial understanding of the spectrum against susceptible strains lacking the resistance-conferring proline mutation in SPase.
Experimental Protocols
The primary method for determining the antibacterial spectrum and potency of an antibiotic is by measuring its Minimum Inhibitory Concentration (MIC).
The MICs for arylomycins are typically determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[3][9] This quantitative method establishes the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[10][11]
Protocol Steps:
-
Preparation of Antibiotic Dilutions:
-
Inoculum Preparation:
-
Bacterial colonies are harvested from a fresh (24-hour) agar plate (e.g., Mueller-Hinton Agar).
-
The colonies are suspended in MHB to match a 0.5 McFarland turbidity standard.
-
This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[3]
-
-
Inoculation and Incubation:
-
MIC Reading and Interpretation:
Conclusion
The initial assessment of the natural arylomycin family, including this compound, revealed a narrow antibacterial spectrum. Its activity was primarily confined to a select group of bacteria, such as Streptococcus pneumoniae and Staphylococcus epidermidis.[1][5] This limited scope was a significant barrier to its early development as a broad-spectrum antibiotic. However, the elucidation of its novel mechanism—the inhibition of the essential type I signal peptidase—and the subsequent discovery that natural resistance in many pathogens is due to specific, single-point mutations in this target enzyme, have revitalized interest in the arylomycin scaffold.[3][7][8] These findings suggested that the arylomycins are "latent" antibiotics whose true potential could be unlocked through synthetic modification to overcome this natural resistance, a concept that has guided subsequent drug development efforts.[6][12]
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 8. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. idexx.dk [idexx.dk]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Arylomycin B2 and its Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Arylomycin B2 and its analogs, potent inhibitors of bacterial type I signal peptidase (SPase I). Included are comprehensive experimental protocols for key synthetic steps, extensive quantitative data, and visualizations of the synthetic pathways.
The arylomycins are a class of naturally occurring lipopeptide antibiotics with a unique mechanism of action, making them promising candidates for the development of new antibacterial agents to combat drug-resistant pathogens. This compound, characterized by a nitrated biaryl-linked macrocycle, has garnered significant interest. Its total synthesis, along with that of its analogs, has been a key area of research to enable structure-activity relationship (SAR) studies and the development of derivatives with improved pharmacological properties.
Synthetic Strategy Overview
The core challenge in the synthesis of arylomycins lies in the construction of the sterically hindered 14-membered biaryl macrocycle. The most successful and widely adopted strategy involves a late-stage intramolecular Suzuki-Miyaura cross-coupling reaction to forge the key biaryl bond. This convergent approach allows for the independent synthesis of the macrocyclic precursor and the lipopeptide side chain, which are then coupled together.
A generalized retrosynthetic analysis is depicted below, highlighting the key disconnections for the synthesis of the arylomycin B core.
Data Presentation: Synthesis Yields and Biological Activity
The following tables summarize the yields for the key synthetic steps in the total synthesis of Arylomycin B-C16, an analog of this compound, and the biological activity of this compound and its analogs against various bacterial strains.
Table 1: Summary of Yields for the Total Synthesis of Arylomycin B-C16 [1]
| Step | Description | Yield (%) |
| 1 | Synthesis of Boc-L-3-nitro-Tyr(Bzl)-I (Compound 4) | 82 (3 steps) |
| 2 | Synthesis of the tripeptide precursor | 64 |
| 3 | Intramolecular Suzuki-Miyaura Macrocyclization | 44 |
| 4 | Coupling with the lipopeptide tail | 44 |
| 5 | Global Deprotection | 67 |
| Overall Yield | From 3-nitro-tyrosine | ~8 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs [1]
| Compound | S. epidermidis (Wild Type) | S. aureus (Resistant) | S. aureus (Sensitized) | E. coli (Resistant) | E. coli (Sensitized) | S. agalactiae |
| This compound | Potent | >128 µg/mL | Active | >128 µg/mL | Active | 8 µg/mL |
| Arylomycin B-C16 | Potent | >128 µg/mL | Active | >128 µg/mL | Active | 8 µg/mL |
| Amino-Arylomycin | Significantly less active | >128 µg/mL | Less Active | >128 µg/mL | Less Active | >128 µg/mL |
| Arylomycin A-C16 | Potent | >128 µg/mL | Active | >128 µg/mL | Active | >128 µg/mL |
Experimental Protocols
The following are detailed protocols for the key stages in the total synthesis of Arylomycin B analogs, based on published procedures.[1]
Protocol 1: Synthesis of the Nitrated Macrocycle Precursor
This protocol describes the synthesis of the linear tripeptide precursor required for the intramolecular Suzuki-Miyaura macrocyclization.
Materials:
-
L-3-nitro-tyrosine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Benzyl bromide (BzlBr)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyltrimethylammonium dichloroiodate
-
D-Alanine methyl ester hydrochloride
-
Boc-N-Me-D-Hpg(Bpin)
-
Peptide coupling reagents (e.g., HATU, HOAt, DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
Procedure:
-
Protection and Iodination of L-3-nitro-tyrosine:
-
Protect the amino group of L-3-nitro-tyrosine with a Boc group using (Boc)₂O and NaHCO₃ in a suitable solvent system (e.g., dioxane/water).
-
Protect the phenolic hydroxyl group as a benzyl ether using BzlBr and a weak base.
-
Iodinate the aromatic ring at the position ortho to the hydroxyl group using benzyltrimethylammonium dichloroiodate to yield Boc-L-3-nitro-Tyr(Bzl)-I. Purify by column chromatography.[1]
-
-
Dipeptide Formation:
-
Couple the protected and iodinated nitro-tyrosine derivative with D-Alanine methyl ester hydrochloride using standard peptide coupling conditions (e.g., HATU, HOAt, DIPEA in DMF).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction and purify the resulting dipeptide.
-
-
Tripeptide Formation:
-
Couple the dipeptide with the boronic ester-containing amino acid, Boc-N-Me-D-Hpg(Bpin), using similar peptide coupling conditions as in the previous step.
-
After completion, purify the linear tripeptide precursor by column chromatography to yield a solid product.
-
Protocol 2: Intramolecular Suzuki-Miyaura Macrocyclization
This is the key step to form the 14-membered biaryl macrocycle.
Materials:
-
Linear tripeptide precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent: Toluene or a mixture of Toluene/Water
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the linear tripeptide precursor in the chosen solvent.
-
Add the palladium catalyst and the base.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically around 100-110 °C).
-
Monitor the progress of the macrocyclization by LC-MS. The reaction can take several hours to reach completion.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrated macrocycle.
-
Protocol 3: Coupling with the Lipopeptide Tail and Deprotection
This protocol describes the final steps to assemble the complete Arylomycin B analog.
Materials:
-
Nitrated macrocycle
-
Lipopeptide tail (synthesized separately)
-
Peptide coupling reagents (e.g., DEPBT, HOBt)
-
Deprotection reagents (e.g., Trifluoroacetic acid (TFA) for Boc removal, H₂/Pd-C for Bzl removal)
-
Solvents: DMF, DCM
Procedure:
-
Amide Coupling:
-
Couple the nitrated macrocycle with the pre-synthesized lipopeptide tail using a suitable peptide coupling reagent in DMF.
-
Monitor the reaction by LC-MS.
-
After completion, perform an aqueous work-up and purify the fully protected Arylomycin B analog by HPLC.
-
-
Global Deprotection:
-
Remove the Boc protecting group(s) using a solution of TFA in DCM.
-
Remove the benzyl protecting group(s) by catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a solvent like methanol or ethanol.
-
After the deprotection is complete, remove the catalyst by filtration and concentrate the solution.
-
Purify the final Arylomycin B analog by preparative HPLC to obtain a pure product.
-
Signaling Pathway and Mechanism of Action
Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase I), an essential enzyme responsible for cleaving signal peptides from pre-proteins during their translocation across the cytoplasmic membrane. Inhibition of SPase I leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting protein secretion and ultimately leading to bacterial cell death.
These detailed notes and protocols provide a solid foundation for researchers to undertake the total synthesis of this compound and its analogs, facilitating further exploration of this promising class of antibiotics.
References
Application Notes and Protocols: Arylomycin B2 In Vitro Antibacterial Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase). Arylomycin B2, a member of this class, is a potent inhibitor of SPase I and demonstrates activity primarily against Gram-positive bacteria. SPase I is an essential enzyme in the bacterial general secretory pathway, responsible for cleaving the N-terminal signal peptides from proteins translocated across the cytoplasmic membrane. Inhibition of this enzyme leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately causing cell death. This unique mechanism makes the arylomycins a promising scaffold for the development of new antibiotics to combat drug-resistant pathogens. These notes provide detailed protocols for key in vitro assays to characterize the antibacterial activity of this compound.
Mechanism of Action: Inhibition of Signal Peptidase I
This compound targets and inhibits the bacterial type I signal peptidase (SPase I). This enzyme is crucial for the maturation of a vast number of secreted and membrane-bound proteins. By binding to SPase I, this compound prevents the proteolytic removal of N-terminal signal peptides, leading to a cascade of disruptive cellular events.
Caption: Inhibition of Signal Peptidase I by this compound.
Quantitative Antibacterial Activity
The in vitro activity of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC). While specific MIC data for this compound is not extensively published, the following table summarizes the activity of the closely related and well-characterized synthetic analog, Arylomycin A-C₁₆, against a panel of clinically relevant bacteria. This data provides a representative profile of the potency and spectrum of this antibiotic class.
Note: The data presented below is for the related compound Arylomycin A-C₁₆, as comprehensive MIC data for this compound against these specific strains was not available in the reviewed literature.
| Bacterial Species | Strain Type | Arylomycin A-C₁₆ MIC (µg/mL) | Reference |
| Staphylococcus epidermidis | Wild Type (RP62A) | 0.25 | |
| Staphylococcus aureus | MSSA (8325, SpsB P29S mutant) | 8 | |
| Staphylococcus aureus | MRSA (USA300) | >128 | |
| Streptococcus pneumoniae | Wild Type | 2 | |
| Streptococcus pyogenes | Wild Type | 4 | |
| Corynebacterium glutamicum | Wild Type | 2 | |
| Escherichia coli | Wild Type (MG1655) | >128 | |
| Escherichia coli | LepB P84L mutant | 4 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: a. Streak the test bacterium on an appropriate agar plate and incubate for 18-24 hours. b. Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Plate Preparation (96-well plate): a. Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row. b. Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.
Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate 10 µL.
-
Plating: Spot-plate the 10 µL aliquot onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar or Blood Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Caption: Workflow for MIC and MBC Assays.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, revealing whether it is bactericidal or bacteriostatic and how rapidly it kills bacteria.
Protocol:
-
Inoculum Preparation: a. Inoculate 10 mL of CAMHB with bacterial colonies to a final OD₆₀₀ of 0.025. b. Grow the culture at 37°C with shaking (275 rpm) to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.5). c. Dilute the culture with pre-warmed CAMHB to a final density of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup: a. Prepare culture tubes containing 3 mL of the diluted bacterial culture. b. Add this compound to achieve the desired final concentrations (e.g., 2x MIC, 4x MIC, 8x MIC). Include a growth control tube with no antibiotic.
-
Incubation and Sampling: a. Incubate the tubes at 37°C with shaking (275 rpm). b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.
-
Quantification of Viable Bacteria: a. Perform 10-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS). b. Plate 100 µL from appropriate dilutions onto antibiotic-free agar plates. c. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Application Notes and Protocols: Arylomycin B2 as a Chemical Probe for Bacterial Signal Peptidase (SPase) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural product antibiotics that function by inhibiting type I bacterial signal peptidase (SPase).[1][2][3] SPase is an essential enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[4][5][6] This process is vital for the proper localization and function of a multitude of extracellular and cell wall proteins, including many virulence factors.[4][7] The unique mechanism of action of arylomycins makes them valuable chemical probes for studying SPase function and for investigating the consequences of inhibiting protein secretion in bacteria.[1][7] This document provides detailed application notes and protocols for utilizing Arylomycin B2 and its analogs as chemical probes.
Data Presentation
The following tables summarize the inhibitory activity of this compound and related compounds against SPase and various bacterial strains. This data is crucial for designing experiments and interpreting results.
Table 1: Biochemical Activity of Arylomycin Derivatives against Purified SPase
| Compound | Target SPase | IC50 (nM) | Reference |
| Arylomycin A-C16 | E. coli | 70 | [8] |
| Arylomycin A-C16 | S. aureus | 1800 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and the form of the enzyme used (e.g., full-length vs. truncated).
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Arylomycin Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Arylomycin A-C16 | S. epidermidis RP62A (Sensitive) | 2 | [9] |
| Arylomycin A-C16 | S. aureus 8325 (spsB P29S, Sensitive) | 8 | [9] |
| Arylomycin A-C16 | E. coli MG1655 (lepB P84L, Sensitive) | 4 | [9] |
| Arylomycin A-C16 | S. aureus 8325 (Resistant) | >128 | [9] |
| Arylomycin A-C16 | E. coli MG1655 (Resistant) | >128 | [9] |
| Arylomycin C16 | H. pylori | 4 | [10] |
Note: Sensitivity or resistance to arylomycins is often determined by a single amino acid residue in the SPase protein.[10] Strains with a Proline at the key position are typically resistant.
Table 3: Equilibrium Dissociation Constants (Kd) of Arylomycin C16 for SPase Variants
| SPase Variant | Kd (nM) | Reference |
| E. coli SPase (wild type, P84) | 979 ± 69 | [10] |
| S. aureus SPase (wild type, P29) | 1283 ± 278 | [10] |
| S. aureus SPase (P29S mutant) | 130 ± 53 | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Not just an antibiotic target: exploring the role of type I signal peptidase in bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfu.ca [sfu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Type I Signal Peptidase and Protein Secretion in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arylomycin B2 Formulation in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycin B2 is a member of the arylomycin class of lipopeptide antibiotics, which are potent inhibitors of bacterial type I signal peptidase (SPase I).[1] This novel mechanism of action makes them a promising area of research for combating drug-resistant bacteria, particularly Gram-positive pathogens. Due to their lipophilic nature, developing a stable and effective formulation for in vivo studies is a critical step in the preclinical evaluation of this compound and its analogs. These application notes provide detailed protocols for the formulation and administration of this compound in murine models, drawing upon established methods for lipopeptide antibiotics and published data on advanced arylomycin analogs like G0775.
Data Presentation
Table 1: In Vivo Efficacy of Arylomycin Analog G0775 in a Neutropenic Mouse Thigh Infection Model
| Bacterial Strain | Administration Route | Dosage Regimen | Efficacy (Log Reduction in CFU/thigh) | Reference |
| Multidrug-resistant P. aeruginosa | Intravenous | Not Specified | 1.1 | [2] |
| E. coli | Not Specified | Not Specified | Reduction in bacterial load | |
| K. pneumoniae | Not Specified | Not Specified | Reduction in bacterial load | |
| A. baumannii | Not Specified | Not Specified | Reduction in bacterial load |
Table 2: Comparative In Vivo Efficacy of Arylomycin Analogs
| Compound | Bacterial Strain | Efficacy (Log Reduction in CFU/thigh) | Reference |
| G0775 | Multidrug-resistant P. aeruginosa | 1.1 | [2] |
| Analog 162 | Multidrug-resistant P. aeruginosa | 3.5 | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration
This protocol is based on established methods for formulating lipopeptide antibiotics for preclinical in vivo studies. Due to the poor aqueous solubility of arylomycins, a co-solvent system is often necessary.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile water for injection (WFI)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation:
-
In a sterile vial, dissolve the required amount of this compound powder in a minimal volume of DMSO to create a concentrated stock solution. For example, prepare a 10 mg/mL stock solution.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile vial, prepare the vehicle by mixing PEG400 and sterile WFI. A common ratio is 40% PEG400 and 60% WFI. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG400 with 600 µL of WFI.
-
Ensure the vehicle is thoroughly mixed.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle with gentle mixing to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum, ideally below 10% of the total volume, to minimize potential toxicity.
-
For example, to prepare a 1 mg/mL final solution with 10% DMSO, add 100 µL of the 10 mg/mL this compound stock in DMSO to 900 µL of the PEG400/WFI vehicle.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of PEG400 or trying alternative co-solvents.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the final formulation at 4°C and protected from light. It is recommended to use the formulation within 24 hours of preparation.
-
Protocol 2: Neutropenic Mouse Thigh Infection Model
This protocol describes a standard and highly utilized in vivo model for assessing the efficacy of antimicrobial agents against localized soft tissue infections.[3]
Materials:
-
Female ICR (CD-1) or Swiss Webster mice (5-6 weeks old)
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) grown to mid-logarithmic phase
-
Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium
-
Formulated this compound (from Protocol 1)
-
Vehicle control (formulation without this compound)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induction of Neutropenia:
-
Render mice neutropenic by intraperitoneal (IP) administration of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[4] This depletes the neutrophil count, making the mice more susceptible to bacterial infection.[3]
-
-
Infection:
-
On the day of the experiment, anesthetize the neutropenic mice.
-
Inject 0.1 mL of a bacterial suspension (e.g., 10^7 CFU/mL) intramuscularly into the right thigh of each mouse.[4]
-
-
Treatment:
-
At a designated time post-infection (e.g., 2 hours), administer the formulated this compound or vehicle control intravenously (IV) via the tail vein.
-
The dosing volume and frequency will depend on the experimental design and the pharmacokinetic properties of the compound. A typical IV bolus injection volume for mice is 5 mL/kg.[5]
-
-
Endpoint Analysis:
-
At a predetermined time after treatment (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle and weigh it.[4]
-
Homogenize the thigh tissue in a known volume of sterile phosphate-buffered saline (PBS).[4]
-
Perform serial dilutions of the tissue homogenate and plate onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) and calculate the CFU per gram of thigh tissue.
-
-
Data Analysis:
-
Compare the bacterial load in the thighs of the this compound-treated group to the vehicle-treated control group to determine the reduction in bacterial burden.
-
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo efficacy testing.
Caption: Mechanism of action of this compound.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. design-synthesis-and-biological-evaluation-of-novel-arylomycins-against-multidrug-resistant-gram-negative-bacteria - Ask this paper | Bohrium [bohrium.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Synthesis of Arylomycin B2 Derivatives with Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arylomycins are a class of potent antibiotics that inhibit bacterial type I signal peptidase, a novel and promising drug target. However, their therapeutic development has been hampered by poor aqueous solubility. This document provides detailed protocols for the synthesis of Arylomycin B2 derivatives, with a focus on improving solubility through glycosylation. The addition of a deoxy-α-mannose moiety to the macrocyclic core has been shown to enhance solubility without compromising antibacterial activity.[1][2] These application notes offer a comprehensive guide, from the synthesis of the lipopeptide and macrocyclic precursors to the final glycosylation and purification steps, enabling researchers to produce these valuable compounds for further investigation.
Introduction
This compound is a lipoglycopeptide antibiotic with a complex structure characterized by a biaryl-linked, N-methylated peptide macrocycle attached to a lipopeptide tail. The inherent hydrophobicity of the lipid tail and the macrocycle contributes to its low aqueous solubility, posing a significant challenge for formulation and clinical application. A key strategy to overcome this limitation is the introduction of hydrophilic moieties to the core structure. Research has demonstrated that glycosylation of the arylomycin macrocycle with a deoxy-α-mannose sugar can improve its physicochemical properties, leading to enhanced solubility.[1][2] This modification is strategically placed where it does not interfere with the antibiotic's binding to its target, bacterial type I signal peptidase.[1]
This document outlines the synthetic route to glycosylated this compound derivatives, providing detailed experimental protocols for each key stage. Additionally, it presents a summary of the impact of glycosylation on the properties of these derivatives and a protocol for assessing their solubility.
Data Presentation
While specific quantitative solubility data for this compound and its glycosylated derivatives are not extensively published, the relative improvement in solubility can be inferred from various studies. Glycosylation has been reported to "appear to improve solubility" based on consistently lower Minimum Inhibitory Concentrations (MICs) observed in the presence of serum proteins, suggesting a higher concentration of the free inhibitor available for binding to its target.[1]
Table 1: Characteristics of this compound and its Glycosylated Derivative
| Compound | Modification | Molecular Weight ( g/mol ) | Solubility | Antibacterial Activity |
| This compound | None | ~1200 | Low | Potent |
| Glycosylated this compound | Deoxy-α-mannose attached to the macrocycle | ~1350 | Improved | Potent |
Experimental Protocols
I. Synthesis of the Lipopeptide Side Chain
This protocol describes the solid-phase synthesis of the N-terminal lipopeptide tail required for coupling to the arylomycin macrocycle.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-D-Ala-OH
-
Fmoc-N-Me-L-Ser(tBu)-OH
-
Palmitic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine (20% in DMF)
-
TFA (Trifluoroacetic acid) (95%), TIS (Triisopropylsilane) (2.5%), Water (2.5%) cleavage cocktail
Procedure:
-
Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF, DCM, and then DMF.
-
Couple Fmoc-D-Ala-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Repeat steps 2 and 3.
-
Couple Fmoc-N-Me-L-Ser(tBu)-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Repeat steps 2 and 3.
-
Couple palmitic acid using HBTU/HOBt/DIPEA in DMF overnight.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the lipopeptide from the resin using the TFA/TIS/Water cocktail for 2 hours.
-
Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the lipopeptide by reverse-phase HPLC.
II. Synthesis of the this compound Macrocycle Precursor
This protocol details the solution-phase synthesis of the tripeptide precursor for the macrocyclization step.
Materials:
-
Boc-L-4-hydroxyphenylglycine
-
N-Iodosuccinimide
-
(Boc)₂O
-
L-Alanine methyl ester hydrochloride
-
3-Nitrophenylboronic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt
-
Solvents: Methanol, Dichloromethane, Ethyl acetate, etc.
Procedure:
-
Synthesize the iodinated hydroxyphenylglycine derivative from Boc-L-4-hydroxyphenylglycine.
-
Couple the iodinated amino acid to L-Alanine methyl ester using EDC/HOBt.
-
Saponify the methyl ester to obtain the dipeptide acid.
-
Couple the dipeptide acid to the N-methylated tyrosine derivative.
-
This linear tripeptide is the precursor for the subsequent macrocyclization.
III. Suzuki-Miyaura Macrocyclization
This key step forms the biaryl bond to create the 14-membered macrocycle.
Materials:
-
Linear tripeptide precursor
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Solvent: DMF/Toluene mixture
Procedure:
-
Dissolve the linear tripeptide precursor in a DMF/Toluene mixture.
-
Add K₂CO₃ and degas the solution with argon for 20 minutes.
-
Add Pd(PPh₃)₄ and heat the reaction mixture under an argon atmosphere.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction, filter through celite, and concentrate the solvent.
-
Purify the macrocycle by column chromatography.
IV. Glycosylation of the Macrocycle
This protocol describes the attachment of the deoxy-α-mannose sugar to the macrocycle.
Materials:
-
This compound macrocycle
-
Per-O-acetylated-α-D-mannopyranosyl trichloroacetimidate
-
BF₃·OEt₂ (Boron trifluoride diethyl etherate)
-
Molecular sieves
-
Anhydrous DCM
Procedure:
-
Dry the this compound macrocycle and molecular sieves under high vacuum.
-
Dissolve the macrocycle in anhydrous DCM under an argon atmosphere.
-
Add the mannosyl trichloroacetimidate donor.
-
Cool the reaction to -40°C and add BF₃·OEt₂ dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with triethylamine and filter through celite.
-
Concentrate the filtrate and purify the glycosylated macrocycle by column chromatography.
V. Final Deprotection and Coupling
This final stage involves the deprotection of the glycosylated macrocycle and coupling to the lipopeptide side chain.
Materials:
-
Glycosylated macrocycle
-
Lipopeptide side chain
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
TFA cleavage cocktail
Procedure:
-
Deprotect the protecting groups on the glycosylated macrocycle using an appropriate method (e.g., TFA for Boc groups).
-
Couple the deprotected macrocycle with the lipopeptide side chain using HATU/DIPEA in DMF.
-
Monitor the reaction by LC-MS.
-
Purify the final glycosylated this compound derivative by reverse-phase HPLC.
VI. Solubility Assessment Protocol
A comparative solubility assessment can be performed to quantify the improvement.
Materials:
-
This compound
-
Glycosylated this compound derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
HPLC system
Procedure:
-
Prepare stock solutions of each compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions of each compound in PBS to create a range of concentrations.
-
Incubate the solutions at room temperature for 2 hours to allow for equilibration.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC with a standard curve.
-
The highest concentration at which no precipitation is observed is determined as the aqueous solubility.
Visualizations
Caption: Synthetic workflow for glycosylated this compound.
Caption: Strategy for improving this compound solubility.
References
- 1. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of the arylomycin lipoglycopeptide antibiotics and the crystallographic analysis of their complex with signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Intrinsic Arylomycin B2 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylomycin B2 and encountering intrinsic bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a natural product antibiotic that belongs to the arylomycin class of lipopeptides.[1][2] Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[1][3][4] SPase is a crucial enzyme located on the outer leaflet of the cytoplasmic membrane that is responsible for cleaving N-terminal signal peptides from proteins secreted out of the cytoplasm.[2] By inhibiting SPase, this compound disrupts protein secretion, leading to the accumulation of unprocessed proteins in the cell membrane, which is ultimately lethal to the bacterium.[4][5]
Q2: We are observing no antibacterial activity of this compound against our bacterial strain. What is the likely cause?
A2: The most probable cause of intrinsic resistance to natural arylomycins like this compound is the presence of specific mutations in the gene encoding SPase.[6][7] Many clinically important bacteria, including strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, naturally harbor a proline residue at a key position within the SPase substrate-binding pocket.[2][6] This proline residue interferes with the binding of the lipopeptide tail of natural arylomycins, thus conferring resistance.[2] For Gram-negative bacteria, the outer membrane can also act as a permeability barrier, although studies have shown that arylomycins can penetrate this layer.[6][8]
Q3: How can we determine if our resistant bacterial strain has the SPase mutation?
A3: You can determine the presence of the resistance-conferring mutation by sequencing the gene encoding SPase (often denoted as lepB or spsB) in your bacterial strain. Compare the deduced amino acid sequence to that of a known Arylomycin-sensitive strain, such as Staphylococcus epidermidis RP62A.[2] Look for the presence of a proline residue at the position corresponding to residue 29 in S. epidermidis SPase or residue 84 in E. coli SPase.[2]
Q4: Are there alternative resistance mechanisms to SPase mutation?
A4: Yes. In Staphylococcus aureus, a novel resistance mechanism has been identified that involves the activation of a previously uncharacterized set of genes, ayrR-ayrABC.[9][10] In the presence of SPase inhibition by arylomycins, the protein AyrR can activate the expression of AyrA and AyrBC, which appear to function as an alternative signal peptidase system, bypassing the essentiality of the primary SPase.[9]
Troubleshooting Guides
Issue 1: this compound is ineffective against our target Gram-negative bacterium.
Possible Causes and Solutions:
-
Intrinsic Resistance via SPase Mutation: As mentioned in the FAQs, a proline mutation in SPase is a common cause of resistance.
-
Troubleshooting Step: Sequence the SPase gene of your target bacterium. If the proline mutation is present, consider using a synthetic arylomycin derivative, such as G0775, which has been optimized to overcome this resistance mechanism and shows potent activity against many Gram-negative pathogens.[8][11][12]
-
-
Outer Membrane Permeability: While arylomycins can penetrate the outer membrane, efficiency may vary between species.
-
Troubleshooting Step: You can test for outer membrane permeability issues by using a membrane permeabilizing agent like polymyxin B nonapeptide (PMBN) in conjunction with this compound. A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of PMBN would suggest a permeability barrier.
-
Issue 2: Our Staphylococcus aureus strain is resistant to this compound, but does not have the common SPase proline mutation.
Possible Cause and Solution:
-
AyrR-AyrABC Bypass System: The strain may be utilizing the alternative signal peptidase system.
-
Troubleshooting Step: Use RT-qPCR to check for the upregulation of the ayrA and ayrB genes in the presence of sub-lethal concentrations of this compound. A significant increase in the expression of these genes would indicate the activation of this bypass mechanism.
-
Issue 3: We want to explore combination therapies to overcome this compound resistance.
Strategy and Experimental Approach:
-
Synergistic Combinations: Arylomycins have shown synergistic effects with other classes of antibiotics.
-
Aminoglycosides: A strong synergistic effect has been observed between arylomycins and aminoglycosides like gentamicin in both E. coli and S. aureus.[4][5][13] This combination is thought to be particularly effective.
-
Lipoprotein Processing Inhibitors: For S. aureus, combining an optimized arylomycin like G0775 with globomycin, an inhibitor of the lipoprotein signal peptidase (LspA), has been shown to be synergistic.[14]
-
Experimental Design: To test for synergy, you can perform a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives against Sensitive and Resistant Bacterial Strains
| Compound | Bacterial Strain | SPase Genotype | MIC (µg/mL) |
| Arylomycin C16 | S. epidermidis RP62A | Wild-Type (Sensitive) | 0.25 |
| Arylomycin C16 | S. epidermidis RP62A | spsB(S29P) (Resistant) | >128 |
| Arylomycin C16 | S. aureus NCTC 8325 | Wild-Type (Resistant) | >128 |
| Arylomycin C16 | S. aureus NCTC 8325 | lepB(P29S) (Sensitive) | 2 |
| Arylomycin C16 | E. coli MG1655 | Wild-Type (Resistant) | >128 |
| Arylomycin C16 | E. coli MG1655 | lepB(P84L) (Sensitive) | 4 |
| G0775 | E. coli (MDR) | Wild-Type (Resistant) | 0.5 - 2 |
| G0775 | K. pneumoniae (MDR) | Wild-Type (Resistant) | 0.25 - 2 |
| G0775 | P. aeruginosa (MDR) | Wild-Type (Resistant) | 1 - 8 |
| G0775 | A. baumannii (MDR) | Wild-Type (Resistant) | 0.5 - 4 |
(Data compiled from multiple sources for illustrative purposes)[2][6][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow the bacterial strain overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to a final concentration of 5 x 105 CFU/mL in fresh broth.
-
Antibiotic Dilution: Prepare a 2-fold serial dilution of this compound (or its derivatives) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well microtiter plate, prepare a 2-fold serial dilution of Drug A (e.g., this compound) along the x-axis and a 2-fold serial dilution of Drug B (e.g., Gentamicin) along the y-axis.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol.
-
Inoculation: Add the bacterial inoculum to all wells containing the drug combinations.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
FIC Index Calculation: Calculate the FIC index for each combination: FIC Index = FICA + FICB.
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Mandatory Visualizations
Caption: Mechanism of this compound action via inhibition of Type I Signal Peptidase (SPase).
Caption: Key intrinsic resistance mechanisms to this compound in bacteria.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antibiotic activity of the arylomycin natural products is masked by natural target mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 9. Scientists Uncover Surprising Mechanism Behind Antibiotic-Resistant Bacteria [scripps.edu]
- 10. sciencedaily.com [sciencedaily.com]
- 11. | BioWorld [bioworld.com]
- 12. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Signal Peptidase and Lipoprotein Processing Inhibitors Overcomes Ayr Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of Arylomycin B2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arylomycin B2 and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a natural product antibiotic that functions by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme located in the bacterial cytoplasmic membrane responsible for cleaving the N-terminal signal peptides from secreted proteins. By inhibiting SPase, this compound disrupts protein secretion, leading to a cascade of events that ultimately results in bacterial cell death.[3][4][5] This unique mechanism of action makes it a promising candidate for combating antibiotic resistance, as it targets a pathway not exploited by currently approved antibiotics.[3][5]
Q2: What is the typical antibacterial spectrum of natural Arylomycins like B2?
Naturally occurring arylomycins, including this compound, generally exhibit a narrow spectrum of activity, primarily against Gram-positive bacteria.[2] Their activity against many Gram-negative bacteria is limited due to the presence of a resistance-conferring proline residue in the SPase of these organisms.[4] However, synthetic modifications have led to the development of analogs with significantly broader activity against multidrug-resistant Gram-negative pathogens.[3][6]
Q3: How have Structure-Activity Relationship (SAR) studies guided the development of more potent Arylomycin analogs?
SAR studies have been instrumental in transforming arylomycins from narrow-spectrum natural products into potent, broad-spectrum antibiotic candidates. Key areas of modification include:
-
Lipopeptide Tail: Alterations to the N-terminal lipopeptide tail have been shown to overcome natural resistance mechanisms. Modifications that reduce destabilizing hydrogen bonding interactions with the mutated SPase have resulted in improved activity.[6][7]
-
Macrocycle: While the core macrocyclic structure is important for binding to the SPase active site, some modifications, such as the introduction of a positive charge, have been shown to increase the activity and spectrum.[1] Nitration of the macrocycle, as seen in the B series of arylomycins, can also influence the spectrum of activity.
-
C-terminus: Modifications at the C-terminal carboxylic acid have yielded significant improvements in potency. The development of analogs like G0775, which features an aminoacetonitrile "electrophilic warhead," allows for covalent bond formation with the SPase, leading to drastically improved activity against Gram-negative pathogens.[6]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
-
Possible Cause: Poor solubility of lipophilic arylomycin analogs in the aqueous broth medium.
-
Troubleshooting Steps:
-
Solvent Selection: Use a water-miscible solvent with low intrinsic antibacterial activity, such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG), to prepare the stock solution of your compound.[8] Ensure the final concentration of the solvent in the assay is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).[8]
-
Use of Surfactants: Incorporate a low concentration (e.g., 0.002%) of a non-ionic surfactant like Tween 80 or Polysorbate 80 into the broth medium. This can help to emulsify the lipophilic compound and ensure a more uniform distribution. Always include a control to verify that the surfactant concentration used does not inhibit bacterial growth on its own.[8]
-
Vortexing/Sonication: After adding the compound to the broth, ensure thorough mixing by vortexing or brief sonication to aid in dispersion.
-
Problem 2: No observable antibacterial activity with a newly synthesized this compound analog.
-
Possible Cause 1: The modification has resulted in a complete loss of binding affinity to the SPase target.
-
Troubleshooting Step: Perform an in vitro SPase inhibition assay to directly measure the inhibitory activity of your analog against purified SPase. This will differentiate between a lack of target engagement and other factors like poor cell penetration.
-
Possible Cause 2: The analog is unable to penetrate the bacterial cell envelope.
-
Troubleshooting Step: For Gram-negative bacteria, test the activity of your compound against a strain with a compromised outer membrane (e.g., an efflux pump-deficient mutant) to assess whether the outer membrane is a barrier to entry.
-
Possible Cause 3: The bacterial strain being tested possesses a natural resistance mechanism.
-
Troubleshooting Step: Sequence the lepB gene (which encodes SPase) of the test strain to check for the presence of resistance-conferring mutations, such as the proline substitution.[4] Test your analog against a known sensitive strain (e.g., certain Staphylococcus epidermidis strains) to confirm its intrinsic activity.
Data Presentation
Table 1: Structure-Activity Relationship of Selected Arylomycin Analogs
| Compound | Modification from this compound | Target Organism | MIC (µg/mL) |
| Arylomycin B-C16 | C16 lipopeptide tail | S. epidermidis | 0.25 |
| S. aureus (resistant) | >128 | ||
| E. coli (resistant) | >128 | ||
| S. agalactiae | 8 | ||
| Amino-Arylomycin | Reduction of nitro group to amine | S. epidermidis | >128 |
| G0775 | Modified lipopeptide tail, ethylamine on phenols, C-terminal aminoacetonitrile | E. coli | low µM range |
| ESKAPE pathogens | potent activity | ||
| Compound 138f | Optimized macrocycle, warhead, and lipophilic regions | Carbapenem-resistant A. baumannii | More potent than G0775 |
| Carbapenem-resistant P. aeruginosa | More potent than G0775 |
Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Exact MIC values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the arylomycin analog in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
References
- 1. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 7. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Lipophilic Tail of Arylomycin B2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the lipophilic tail of Arylomycin B2 for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial type I signal peptidase (SPase I).[1][2][3] SPase I is an essential enzyme in the bacterial general secretory pathway, responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[4] By inhibiting SPase I, this compound disrupts protein secretion, leading to a mislocalization of proteins and ultimately bacterial cell death.[3][4][5] This mechanism is novel among clinically approved antibiotics, making Arylomycins a promising class for combating drug-resistant bacteria.[3][4]
Q2: What is the role of the lipophilic tail in the activity of this compound?
A2: The lipophilic tail of this compound plays a crucial role in its antibacterial activity. It is thought to anchor the molecule to the bacterial inner membrane, thereby increasing the effective concentration of the inhibitor in the vicinity of its membrane-bound target, SPase I.[6][7] The composition and length of the lipophilic tail influence not only the interaction with the SPase I protein and the bacterial membrane but also affect plasma protein binding and the ability to penetrate the outer membrane of Gram-negative bacteria.[6]
Q3: How does altering the lipophilicity of the tail affect the efficacy of Arylomycin analogs?
A3: Increasing the lipophilicity of the tail does not always lead to a linear increase in activity. There is an optimal point of diminishing returns.[6] The relationship between lipophilicity (often measured as AlogP) and the minimum inhibitory concentration (MIC) can be assessed using the concept of Lipophilic Ligand Efficiency (LLE), defined as pMIC – AlogP.[6] For linear alkyl tails, an 11-carbon chain has been identified as a rough optimum for activity against some bacterial strains.[6]
Q4: Are there specific structural modifications to the lipophilic tail that have shown improved activity?
A4: Yes, synthetic analogs with modified lipophilic tails have been developed with broader spectrum activity and greater efficacy.[2] For instance, replacing the natural lipid tail with a large, flat aromatic tail has been shown to improve activity by preventing destabilizing hydrogen bonds that can occur with certain mutated residues in the target enzyme.[8] The synthetic analog G0775, which incorporates such modifications, has demonstrated potent, broad-spectrum activity against Gram-negative bacteria.[2][9]
Troubleshooting Guides
Issue 1: Low yield during the synthesis of this compound analogs with modified lipophilic tails.
| Potential Cause | Troubleshooting Step |
| Inefficient Suzuki-Miyaura macrocyclization. | The synthesis of the Arylomycin core often relies on a Suzuki-Miyaura coupling reaction.[10][11] Ensure the palladium catalyst and ligands are fresh and used under strictly anaerobic conditions. Consider screening different palladium sources, ligands, bases, and solvent systems to optimize the reaction conditions for your specific analog. Protecting the phenolic oxygen of the iodo-nitro-tyrosine may impact the reaction efficiency.[10] |
| Poor coupling of the modified lipopeptide tail. | The coupling of the synthesized lipopeptide tail to the macrocyclic core can be challenging. Use a reliable peptide coupling reagent such as DEPBT.[10] Ensure that both the macrocycle and the lipopeptide tail are fully dissolved and that the reaction is stirred efficiently. Monitor the reaction progress by LC-MS to determine the optimal reaction time. |
| Difficulties with global deprotection. | The final deprotection step can be harsh and lead to side products. The use of AlBr3 and ethanethiol requires careful control of temperature and reaction time.[7] For nitro-containing analogs, reduction of the nitro group can occur concomitantly with deprotection.[10] Performing the reaction under an air atmosphere at ambient temperature may prevent this reduction.[10] |
Issue 2: Poor antibacterial activity of a newly synthesized this compound analog.
| Potential Cause | Troubleshooting Step |
| The modified tail is too lipophilic or not lipophilic enough. | As mentioned in the FAQs, there is an optimal lipophilicity for the tail.[6] Synthesize a small library of analogs with varying tail lengths and compositions to determine the structure-activity relationship (SAR) for your target bacteria. Use computational tools to predict the AlogP of your analogs to guide your synthetic efforts. |
| The analog has poor penetration of the bacterial outer membrane (especially for Gram-negative bacteria). | The ability to cross the outer membrane is critical for activity against Gram-negative bacteria.[6] Consider incorporating features that are known to improve outer membrane permeation, such as a tendency to hold a positive charge.[8] Biaryl lipid anchors have been shown to be more efficient at crossing the bacterial outer membrane compared to linear alkyl tails.[6] |
| The analog is highly bound to plasma proteins. | High plasma protein binding can reduce the free concentration of the drug available to act on the bacteria. Assess the impact of the lipophilic tail on the equilibrium between bound and free drug in the presence of serum.[6] Modifications that reduce excessive lipophilicity may decrease plasma protein binding. |
Data Presentation
Table 1: Impact of Linear Aliphatic Tail Length on MIC against E. coli IMP Strain
| Compound | Tail Composition | AlogP | MIC (μg/mL) | pMIC (-log10 MIC) | Lipophilic Ligand Efficiency (LLE) |
| 1 | n-C7 | 0.5 | 0.5 | 0.30 | -0.20 |
| 2 | n-C8 | 1.0 | 1.0 | 0.00 | -1.00 |
| 3 | n-C9 | 1.4 | 1.4 | -0.15 | -1.55 |
| 4 | n-C10 | 1.9 | 1.9 | -0.28 | -2.18 |
| 5 | n-C11 | 2.3 | 2.3 | -0.36 | -2.66 |
| 6 | n-C12 | 2.8 | 2.8 | -0.45 | -3.25 |
| 7 | n-C13 | 3.2 | 3.2 | -0.51 | -3.71 |
| Data adapted from a study on optimizing Arylomycin membrane anchors.[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[12]
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight agar plate, scrape several colonies of the test bacterium.
-
Suspend the colonies in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Arylomycin analog in CAMHB to achieve a range of desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
The optical density can also be measured using a plate reader to confirm the visual assessment.[12]
-
Protocol 2: Synthesis of this compound Analog with a Modified Lipophilic Tail (General Workflow)
This is a generalized workflow based on reported synthetic routes.[7][10]
-
Synthesis of the Macrocyclic Core:
-
Assemble the tripeptide precursor using solution-phase or solid-phase peptide synthesis. The precursor typically contains an o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester.[7]
-
Perform an intramolecular Suzuki-Miyaura macrocyclization to form the biaryl linkage and the macrocycle.[7]
-
Methylate the nosylated amine on the macrocycle.[7]
-
-
Synthesis of the Modified Lipopeptide Tail:
-
Synthesize the desired lipopeptide tail using standard solution-phase peptide coupling methods. This involves coupling the desired amino acids and then attaching the modified lipid moiety.[7]
-
-
Coupling of the Tail to the Core:
-
Couple the synthesized lipopeptide tail to the macrocyclic core using a suitable peptide coupling reagent.[7]
-
-
Global Deprotection:
-
Remove all protecting groups using a global deprotection method, such as treatment with AlBr₃ and ethanethiol, to yield the final Arylomycin analog.[7]
-
Visualizations
Caption: Workflow for this compound analog development.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arylomycin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Tales: Optimizing Arylomycin Membrane Anchors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and initial biological analysis of synthetic arylomycin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Enhancing Arylomycin B2 Activity Against Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the activity of Arylomycin B2 and its analogs against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why does natural this compound exhibit poor activity against Gram-negative bacteria?
A1: Natural arylomycins, including this compound, face two primary obstacles in targeting Gram-negative bacteria:
-
Outer Membrane Permeability: The dual-membrane structure of Gram-negative bacteria, particularly the outer membrane, acts as a barrier, preventing arylomycins from reaching their target.[1][2]
-
Target Affinity: The bacterial type I signal peptidase (SPase or LepB), the target of arylomycins, often possesses a proline residue in many Gram-negative species, which reduces the binding affinity of natural arylomycins.[3][4]
Q2: What is the mechanism of action of arylomycins?
A2: Arylomycins inhibit the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cytoplasmic membrane.[1][3][5] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting protein localization and ultimately causing cell death.[3][6]
Q3: What are the key structural modifications to enhance this compound activity against Gram-negative bacteria?
A3: Researchers have successfully enhanced activity through several key modifications, leading to the development of potent synthetic analogs like G0775:[5][7]
-
Shortening the N-terminal lipopeptide tail: This improves permeation through the outer membrane and enhances binding to the SPase of Gram-negative bacteria.[1][5]
-
Replacing phenols with ethyl amines: This modification also contributes to improved potency.[5][8]
-
Adding a C-terminal "electrophilic warhead": The addition of a 2-aminoacetonitrile group at the C-terminus allows for the formation of a covalent bond with the lysine residue in the SPase active site, dramatically increasing binding affinity and potency.[5][8]
Q4: How does the amino acid sequence of the target SPase affect arylomycin activity?
A4: The presence of a proline residue at a specific position in the SPase active site confers natural resistance to arylomycins.[3][4] Strains of bacteria that have a serine or alanine at this position are significantly more susceptible.[9] Structure-guided drug design efforts aim to create arylomycin derivatives that can overcome this resistance mechanism.
Troubleshooting Guides
Problem 1: My novel arylomycin derivative shows high activity in an in-vitro SPase inhibition assay but has poor whole-cell activity against Gram-negative bacteria.
-
Possible Cause 1: Poor Outer Membrane Permeation. The derivative may not be able to efficiently cross the outer membrane of the Gram-negative bacteria.
-
Possible Cause 2: Efflux Pump Activity. The compound may be a substrate for one or more of the multidrug efflux pumps in the target Gram-negative species.
-
Solution: Test the activity of your compound in combination with known efflux pump inhibitors. Additionally, you can assess its activity against a panel of bacterial strains with knockouts of major efflux pump genes.
-
-
Possible Cause 3: Instability in Assay Medium. The compound may be degrading in the culture medium.
-
Solution: Assess the stability of your compound in the assay medium over the course of the experiment using analytical techniques like HPLC.
-
Problem 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my arylomycin analogs.
-
Possible Cause 1: Variable Inoculum Density. The bactericidal activity of arylomycins can be dependent on the bacterial cell density.[3]
-
Solution: Strictly standardize the inoculum preparation and final cell density in your MIC assays according to established protocols (e.g., CLSI guidelines).
-
-
Possible Cause 2: Compound Precipitation. Lipophilic arylomycin derivatives may precipitate out of solution in the aqueous assay medium, especially at higher concentrations.
-
Solution: Ensure your compound is fully solubilized in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect the wells of your microtiter plates for any signs of precipitation. Consider including a solubilizing agent, if appropriate for your experimental setup.
-
-
Possible Cause 3: Adsorption to Plastics. The compound may be adsorbing to the surface of the plasticware used in the assay.
-
Solution: Use low-protein-binding microplates and pipette tips for your experiments.
-
Quantitative Data Summary
The following table summarizes the in-vitro activity of the optimized arylomycin derivative, G0775, against a panel of multidrug-resistant (MDR) Gram-negative clinical isolates.
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 1 | 4 |
| Klebsiella pneumoniae | 100 | 2 | 8 |
| Pseudomonas aeruginosa | 100 | 4 | 16 |
| Acinetobacter baumannii | 90 | 2 | 4 |
| Enterobacter spp. | 50 | 1 | 4 |
Data adapted from studies on G0775 and its potent activity against MDR Gram-negative bacteria.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of arylomycin derivatives against Gram-negative bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the arylomycin derivative in 100% DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. Ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Results can be read visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Visualizations
Caption: Workflow for optimizing arylomycins against Gram-negative bacteria.
Caption: Arylomycin inhibition of the bacterial protein secretion pathway.
Caption: Logical relationship of modifications for enhanced activity.
References
- 1. | BioWorld [bioworld.com]
- 2. Arylomycin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 6. researchgate.net [researchgate.net]
- 7. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 9. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arylomycin B2 Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the challenging pharmacokinetic (PK) properties of Arylomycin B2 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: this compound, a natural lipopeptide antibiotic, exhibits poor pharmacokinetic properties that hinder its clinical development. The primary challenges include a narrow antibacterial spectrum and unfavorable in vivo disposition.[1][2] Specifically, arylomycins have shown very low oral bioavailability, suggesting that parenteral administration is a more viable route.[1]
Q2: What strategies are being explored to improve the pharmacokinetics of arylomycins?
A2: Current research focuses on systematic structural modifications to the arylomycin scaffold. These strategies include:
-
Modification of the Lipophilic Tail: Altering the fatty acid tail can impact the compound's interaction with bacterial membranes and host proteins, potentially improving its spectrum of activity and PK profile.
-
Macrocyclic Skeleton Optimization: Changes to the core ring structure are being investigated to enhance target binding and stability.
-
"Warhead" and Linkage Modification: Adjustments to the reactive groups and their connections on the molecule can influence potency and selectivity.
-
Glycosylation: The addition of sugar moieties can improve solubility and reduce protein binding, which may lead to better pharmacokinetic properties.
Q3: Are there any successful examples of arylomycin analogs with improved pharmacokinetics?
A3: Yes, significant progress has been made in developing arylomycin analogs with enhanced properties. A notable example is G0775 , a synthetic analog with potent, broad-spectrum activity against Gram-negative bacteria.[3][4][5] Further optimization has led to the discovery of compounds like 138f and its free amine form 162 , which have demonstrated a broader spectrum against carbapenem-resistant Gram-negative bacteria and an excellent pharmacokinetic profile in rats.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo pharmacokinetic studies of this compound and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations | 1. Poor solubility and formulation: Lipopeptides like arylomycins can be difficult to formulate for in vivo administration, leading to precipitation at the injection site and poor absorption. 2. Rapid clearance: The compound may be quickly eliminated from circulation through metabolism or excretion. 3. High protein binding: Extensive binding to plasma proteins can result in low levels of free, detectable drug. | 1. Optimize formulation: Experiment with different excipients, such as co-solvents (e.g., DMSO, PEG400) or cyclodextrins, to improve solubility. Consider nanoparticle-based delivery systems. 2. Modify the molecular structure: Chemical modifications, such as PEGylation, can be employed to reduce clearance and improve in vivo stability. 3. Use sensitive analytical methods: Employ highly sensitive bioanalytical techniques like LC-MS/MS for quantification. For highly protein-bound drugs, consider methods to measure the unbound fraction. |
| High variability in pharmacokinetic data between subjects | 1. Inconsistent dosing: Inaccurate or inconsistent administration of the test compound. 2. Biological variability: Differences in metabolism and clearance among individual animals. 3. Issues with blood sampling: Inconsistent timing or technique for blood collection can lead to variable results. | 1. Ensure accurate dosing: Use precise techniques for intravenous or intraperitoneal injections. For oral dosing, ensure complete administration. 2. Increase sample size: A larger number of animals per group can help to account for biological variability. 3. Standardize sampling procedures: Adhere to a strict and consistent schedule for blood collection. Ensure proper handling and storage of plasma samples. |
| In vivo instability of the compound | 1. Enzymatic degradation: The lipopeptide may be susceptible to degradation by proteases or other enzymes in the blood or tissues. 2. Chemical instability: The compound may be unstable at physiological pH or temperature. | 1. Structural modification: Introduce non-canonical amino acids or modify the peptide backbone to increase resistance to enzymatic degradation. Cyclization of the peptide can also enhance stability.[6] 2. Formulation optimization: Use stabilizing agents in the formulation. Conduct stability studies of the compound in plasma and other relevant biological matrices at 37°C. |
| Poor correlation between in vitro activity and in vivo efficacy | 1. Suboptimal pharmacokinetic properties: The compound may not reach or maintain therapeutic concentrations at the site of infection. 2. High protein binding: The in vitro MIC is typically determined in protein-free media, while in vivo, high protein binding can reduce the free drug concentration available to act on the bacteria. 3. Tissue distribution: The compound may not effectively penetrate the target tissue. | 1. Conduct thorough pharmacokinetic studies: Determine key parameters such as half-life, clearance, and volume of distribution to understand the in vivo behavior of the compound. 2. Determine the protein binding: Measure the fraction of the drug bound to plasma proteins and consider this when interpreting in vivo efficacy data. 3. Assess tissue distribution: Analyze the concentration of the compound in the target tissues to ensure it is reaching the site of infection. |
Data Presentation
The following tables summarize the in vivo pharmacokinetic parameters of a novel arylomycin analog, compound 162 , in rats, as a reference for researchers.
Table 1: Pharmacokinetic Parameters of Compound 162 in Rats after a Single Intravenous (IV) Dose of 2 mg/kg
| Parameter | Unit | Value |
| T1/2 (Half-life) | h | 2.13 |
| C0 (Initial Concentration) | ng/mL | 1153 |
| AUC(0-t) (Area under the curve) | ng/h/mL | 1968 |
| Vz (Volume of distribution) | L/kg | 1.40 |
| CLz (Clearance) | L/h/kg | 1.02 |
| MRT(0-t) (Mean Residence Time) | h | 2.18 |
Data extracted from the supporting information of "Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria".
Experimental Protocols
General Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic properties of an this compound analog following intravenous administration in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment with free access to food and water.
2. Compound Administration:
-
Formulation: Dissolve the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline).
-
Dose: Administer a single intravenous (IV) dose via the tail vein. The dose will depend on the potency and toxicity of the compound.
-
Volume: The injection volume should be appropriate for the size of the animal (e.g., 5 mL/kg).
3. Blood Sampling:
-
Time points: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Site: Collect blood from the jugular vein or another appropriate site.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
-
Sample Preparation: Perform protein precipitation or another suitable extraction method to prepare the plasma samples for analysis.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters: Determine parameters such as half-life (T1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vz).
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Troubleshooting logic for poor in vivo performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. design-synthesis-and-biological-evaluation-of-novel-arylomycins-against-multidrug-resistant-gram-negative-bacteria - Ask this paper | Bohrium [bohrium.com]
- 3. Optimized arylomycins are a new class of Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amr-insights.eu [amr-insights.eu]
- 5. Arylomycin - Wikipedia [en.wikipedia.org]
- 6. Development and Challenges of Antimicrobial Peptides for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Modifications of the Arylomycin B2 Macrocycle
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of the Arylomycin B2 macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for chemical modification on the Arylomycin macrocycle?
A1: The main sites for chemical modification that have been explored to improve antibacterial activity and spectrum are the N-terminal lipopeptide tail, the phenolic oxygens, and the C-terminal carboxylic acid.[1] Conservation of the core macrocycle is generally important for binding to the target, type I signal peptidase (SPase).[1]
Q2: Why do many synthetic arylomycin analogs show low activity against Gram-negative bacteria?
A2: Arylomycins were initially thought to have a narrow spectrum, primarily against Gram-positive bacteria. Resistance in many bacteria, including Gram-negative species, is often due to a specific proline residue in the target enzyme, SPase, which disrupts interactions with the antibiotic's lipopeptide tail.[2][3] Overcoming this requires modifications that can accommodate or overcome this resistance mechanism. Additionally, the outer membrane of Gram-negative bacteria presents a significant permeability barrier.
Q3: What is the role of the nitro group in Arylomycin B series compounds?
A3: The B series of arylomycins is characterized by a nitro group on the macrocycle.[4] While this nitration doesn't uniformly increase activity against all bacteria, it has been shown to confer potent activity against specific pathogens like Streptococcus agalactiae, which are resistant to the non-nitrated A series arylomycins.[5][4] This suggests the nitro group can play a crucial role in overcoming certain resistance mechanisms.[4]
Q4: Can the C-terminal carboxylic acid be modified without losing activity?
A4: Yes, modifications to the C-terminus have led to significant improvements in potency. The natural compound's carboxylic acid forms a salt bridge with catalytic residues of the SPase.[2] However, replacing it with an "electrophilic warhead," such as an aminoacetonitrile group found in the analog G0775, can create a covalent bond with the Lysine residue in the SPase active site, drastically improving potency against Gram-negative pathogens.[1]
Q5: How does modifying the lipopeptide tail affect the antibacterial spectrum?
A5: The lipopeptide tail is critical for the interaction with SPase. Altering its length and composition can broaden the spectrum of activity. For instance, among saturated fatty acid derivatives, a C16 tail is often optimal for activity against several bacterial species.[2] Modifications that replace the tail's amide with a charged amine have been shown to significantly reduce activity, indicating the importance of this region's properties.[2]
Troubleshooting Guides
Issue 1: Low yield during Suzuki-Miyaura macrocyclization.
-
Possible Cause: Poor reactivity of the boronic ester or o-iodinated hydroxyphenylglycine precursors.
-
Troubleshooting Steps:
-
Precursor Purity: Ensure high purity of the tripeptide precursor components. Use freshly prepared or properly stored reagents.
-
Catalyst and Ligand: Screen different palladium catalysts and ligands. Conditions reported in the literature often utilize specific phosphine ligands that are crucial for efficient coupling.
-
Base and Solvent: Optimize the base and solvent system. The choice of base can significantly impact the reaction rate and yield.
-
Phenol Protection: While some protocols proceed with a free phenol, protecting the phenolic oxygen on the tyrosine boronic ester can sometimes improve the yield of the Suzuki-Miyaura coupling.[4]
-
Issue 2: Synthesized analog shows poor activity against the target pathogen.
-
Possible Cause: The modification interferes with binding to the SPase active site, or the compound has poor cell permeability.
-
Troubleshooting Steps:
-
Target Analysis: Verify the sequence of the SPase in your target organism. The presence of a resistance-conferring proline residue may require specific structural modifications to overcome.[2][3]
-
In Vitro Assay: Test the compound against isolated SPase enzyme in vitro. This will differentiate between a lack of target inhibition and poor cellular uptake.
-
Permeability Enhancement: If in vitro activity is high but whole-cell activity is low, consider modifications to improve cell penetration. For Gram-negative bacteria, this may involve adding cationic groups or optimizing lipophilicity. The analog G0775, for example, is thought to use a porin-independent, self-promoted uptake mechanism.[1]
-
Structural Modeling: Use computational docking with available crystal structures of arylomycin-SPase complexes to predict how your modification might affect binding. The C-terminal macrocycle binds in a deep hydrophobic cleft, and the tail extends along a shallow cleft on the enzyme surface.[2]
-
Issue 3: Poor solubility of the final compound.
-
Possible Cause: Increased hydrophobicity due to modifications, particularly on the lipopeptide tail.
-
Troubleshooting Steps:
-
Glycosylation: Adding a sugar moiety, such as a deoxy-α-mannose, to the macrocycle can improve aqueous solubility without negatively impacting antibacterial activity.[5] Crystal structures show the sugar is directed away from the binding site into the solvent.[5]
-
Salt Formation: For compounds with acidic or basic functional groups, forming a suitable salt can enhance solubility and facilitate formulation.
-
Formulation Strategies: Explore the use of co-solvents, cyclodextrins, or other pharmaceutical excipients to improve the solubility for biological assays.
-
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Arylomycin Analogs (µg/mL)
| Compound | Modification | S. epidermidis (Sensitive) | S. aureus (Resistant) | S. aureus (Sensitized) | E. coli (Resistant) | E. coli (Sensitized) | Reference |
| Arylomycin C₁₆ | C₁₆ fatty acid tail | 2 | >128 | 4 | >128 | 16 | [2] |
| Arylomycin B-C₁₆ | Nitrated macrocycle, C₁₆ tail | 2 | >128 | 4 | >128 | 16 | [4] |
| Compound 1 | Charged tertiary amine in tail | 32 | >128 | 64 | >128 | >128 | [2] |
| G0775 | Modified tail, ethylamine on phenols, aminoacetonitrile at C-terminus | N/A | N/A | N/A | Low µM | Low µM | [1] |
Note: "Resistant" refers to wild-type strains, often containing a proline residue in SPase. "Sensitized" refers to mutant strains where this residue has been altered (e.g., P29S in S. aureus or P84L in E. coli) to be susceptible to arylomycins.[2][5]
Experimental Protocols
Key Experiment: Suzuki-Miyaura Macrocyclization for Arylomycin Core Synthesis
This protocol is a generalized representation based on methodologies described in the literature.[2]
-
Precursor Assembly: Synthesize the linear tripeptide precursor consisting of o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester using standard solution-phase or solid-phase peptide synthesis techniques.
-
Reaction Setup:
-
Dissolve the linear tripeptide precursor in a suitable solvent mixture (e.g., a mixture of toluene, ethanol, and water).
-
Degas the solution thoroughly with argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the catalyst.
-
Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable phosphine ligand.
-
-
Cyclization Reaction:
-
Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to the required temperature (typically 80-100 °C).
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically run for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude macrocycle using flash column chromatography on silica gel to obtain the desired product.
-
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Caption: Key modification sites on the this compound macrocycle and their impact.
Caption: Troubleshooting logic for common issues in Arylomycin analog development.
References
- 1. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 2. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Resurgence of Beta-Lactam Efficacy: A Comparative Guide to Arylomycin B2 Synergy
For Immediate Release
In the ongoing battle against antibiotic resistance, the scientific community is exploring innovative strategies to rejuvenate existing antibiotic classes. One promising approach is the synergistic combination of antibiotics with distinct mechanisms of action. This guide provides a comprehensive comparison of the synergistic effects of Arylomycin B2, a novel signal peptidase (SPase) inhibitor, with conventional beta-lactam antibiotics, offering new hope in the fight against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
This compound, by inhibiting Type I signal peptidase, disrupts the secretion of proteins essential for bacterial cell wall integrity and virulence. When combined with beta-lactam antibiotics, which directly target cell wall synthesis, a powerful synergistic effect is observed. This guide presents a detailed analysis of this synergy, including quantitative data from in vitro studies, comprehensive experimental protocols, and a mechanistic overview of the signaling pathways involved. The findings suggest that this compound can restore the efficacy of beta-lactams against otherwise resistant bacterial strains.
Comparative Performance: Arylomycin Analogs and Beta-Lactam Synergy
While specific quantitative data for this compound in combination with a wide range of beta-lactams is still emerging, studies on close analogs like Arylomycin A-C16 provide compelling evidence of synergy. The following table summarizes the Fractional Inhibitory Concentration (FIC) indices from a checkerboard assay, a standard method to quantify antibiotic synergy. An FIC index of ≤ 0.5 is indicative of synergy.
| Arylomycin Analog | Beta-Lactam Antibiotic | Bacterial Strain | FIC Index (Min-Max) | Interpretation |
| Arylomycin A-C16 | Cephalexin | E. coli PAS0260 | 0.38 - 0.75 | Mild Synergy[1] |
| Arylomycin A-C16 | Cephalexin | S. aureus PAS8001 | 0.38 - 0.75 | Mild Synergy[1] |
Note: Data for this compound is limited in publicly available literature. The data presented for the analog Arylomycin A-C16 is illustrative of the potential synergy within the arylomycin class. Further studies on this compound are warranted.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic relationship between this compound and beta-lactam antibiotics stems from their complementary modes of action that create a multi-faceted assault on the bacterial cell. Beta-lactams inhibit penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis, thereby weakening the cell wall.[2] Arylomycins, on the other hand, inhibit Type I signal peptidase (SPase), an essential enzyme that processes and allows for the secretion of numerous proteins across the cell membrane.[1][3]
The proposed mechanism for this synergy, particularly against resistant strains like MRSA, is that the inhibition of SPase by this compound prevents the secretion of key proteins that contribute to beta-lactam resistance.[4][5] This includes proteins that may be involved in cell wall maintenance, repair, and the expression of resistance determinants. By compromising the bacterium's ability to respond to cell wall damage, this compound renders it more susceptible to the action of beta-lactams.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro synergy testing methods are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and beta-lactam antibiotic
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of this compound along the rows (e.g., from 8x MIC to 0.125x MIC).
-
Create serial dilutions of the beta-lactam antibiotic along the columns (e.g., from 8x MIC to 0.125x MIC).
-
The final volume in each well containing the antibiotic dilutions should be 100 µL.
-
Prepare a bacterial inoculum of 1-5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC = MIC of drug in combination / MIC of drug alone.
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifferent
-
4: Antagonism
Time-Kill Curve Assay Protocol
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound and beta-lactam antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and colony counting
Procedure:
-
Prepare tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations.
-
Include a growth control tube without any antibiotic.
-
Inoculate all tubes with a starting bacterial density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion and Future Directions
The synergistic interaction between this compound and beta-lactam antibiotics represents a promising strategy to overcome bacterial resistance. The inhibition of Type I signal peptidase by this compound appears to effectively resensitize resistant bacteria, particularly MRSA, to the bactericidal action of beta-lactams. While initial data from arylomycin analogs are encouraging, further in vitro and in vivo studies are crucial to fully characterize the synergistic spectrum of this compound with a broader range of beta-lactams against diverse clinical isolates. The development of such combination therapies could significantly expand our therapeutic arsenal against multidrug-resistant pathogens.
References
- 1. 1033. Unexpected Allies: Vancomycin and Cefazolin Combination Therapy in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Cefazolin With Ertapenem for Methicillin-susceptible Staphylococcus Aureus Bacteremia | MedPath [trial.medpath.com]
- 3. iris.unict.it [iris.unict.it]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Combinations of FDA-Approved Drugs with Ceftobiprole against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating SPase as the Sole Target of Arylomycin B2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The antibacterial activity of arylomycins is directly correlated with their ability to inhibit SPase. Many bacterial species exhibit natural resistance to arylomycins due to the presence of a proline residue in their SPase enzyme, which hinders antibiotic binding. Genetic sensitization, by replacing this proline with a more permissive residue (e.g., serine or leucine), dramatically increases susceptibility to arylomycins. This strong correlation is a key piece of evidence for SPase being the primary target.
| Organism | Strain | SPase Genotype | Arylomycin C16 MIC (µg/mL) |
| Staphylococcus epidermidis | Wild-Type | Naturally Sensitive (Serine at key position) | 0.25[1] |
| Resistant Mutant | S29P | >64[2] | |
| Staphylococcus aureus | Wild-Type | Naturally Resistant (Proline at key position) | >128[2] |
| Sensitized Mutant | P29S | 2[1] | |
| Escherichia coli | Wild-Type | Naturally Resistant (Proline at key position) | >128[2] |
| Sensitized Mutant | P84L | 4[1] | |
| Pseudomonas aeruginosa | Wild-Type | Naturally Resistant (Proline at key position) | >128[2] |
| Sensitized Mutant | P84L | 8[2] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Arylomycin C16. Data illustrates the significant increase in potency against bacterial strains with a sensitized SPase enzyme, supporting SPase as the direct target.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial strain.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Arylomycin B2 is prepared in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro SPase Inhibition Assay (FRET-based)
Objective: To quantify the direct inhibitory activity of this compound on purified SPase I enzyme.
Methodology:
-
Reagents and Materials:
-
Purified bacterial type I signal peptidase (SPase I).
-
FRET-based SPase I substrate (e.g., Dabcyl-AGHDAHASET-Edans). This peptide contains a cleavage site for SPase I flanked by a fluorophore (EDANS) and a quencher (Dabcyl). In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microtiter plates.
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.
-
-
Assay Procedure:
-
A solution of purified SPase I is prepared in the assay buffer.
-
Varying concentrations of this compound are pre-incubated with the enzyme in the microtiter plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The FRET substrate is added to each well to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using the plate reader. Cleavage of the substrate by SPase I separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal.
-
-
Data Analysis:
-
The percentage of SPase I inhibition is calculated for each concentration of this compound relative to a control reaction with no inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
References
Comparative Analysis of Arylomycin B2 and Other SPase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arylomycin B2 and other inhibitors of bacterial type I signal peptidase (SPase), a crucial enzyme for bacterial viability and a promising target for novel antibiotics. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction to SPase Inhibition
Bacterial type I signal peptidase (SPase I) is an essential membrane-bound serine protease. It plays a critical role in the protein secretion pathway of most bacteria by cleaving the N-terminal signal peptides from pre-proteins that are translocated across the cytoplasmic membrane. This cleavage is vital for the proper folding and function of a multitude of secreted proteins, including many virulence factors. The unique catalytic mechanism of bacterial SPase I, which utilizes a serine-lysine catalytic dyad, and its location on the outer leaflet of the cytoplasmic membrane make it an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
This compound belongs to the arylomycin class of natural product antibiotics, which are potent inhibitors of SPase I. This guide will compare this compound with other notable SPase inhibitors, including the synthetic arylomycin analog G0775, penems, and other lipopeptides like globomycin, focusing on their mechanism of action, inhibitory activity, and spectrum of activity.
Mechanism of Action
The primary mechanism of action for arylomycins involves the inhibition of SPase I. The macrocyclic core of the arylomycin molecule binds to the active site of the enzyme, with its alanine residue occupying the P3 position of the substrate-binding pocket, mimicking the Ala-X-Ala recognition motif of natural substrates. The C-terminus of the arylomycin then interacts with the serine and lysine residues of the catalytic dyad, effectively blocking the enzyme's activity.
Resistance to arylomycins in some bacteria, such as certain strains of Staphylococcus aureus and Escherichia coli, has been linked to specific mutations in the SPase enzyme that reduce the binding affinity of the inhibitor.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and other SPase inhibitors against purified enzymes (IC50) and whole bacterial cells (Minimum Inhibitory Concentration - MIC).
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Arylomycin A-C16 | E. coli SPase | 70 | [1] |
| Arylomycin A-C16 | S. aureus SPase | 1800 | [1] |
| Arylomycin Derivative 9 | E. coli SPase | ~140 | [1] |
| Arylomycin Derivative 9 | S. aureus SPase | ~3600 | [1] |
| Penem Derivative D | TEM-1 β-lactamase | 0.4 | [2] |
| Penem Derivative D | AmpC β-lactamase | 1.5 | [2] |
| G0790 (Globomycin analog) | E. coli LspA | 0.28 ± 0.04 | [3] |
| Globomycin | E. coli LspA | 0.11 ± 0.01 | [3] |
Table 1: Comparative IC50 Values of SPase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Organism | MIC (µg/mL) | Reference |
| Arylomycin A-C16 | S. aureus (most strains) | 16 - 32 | [4] |
| Arylomycin A-C16 | S. aureus (resistant strains) | >128 | [4] |
| Arylomycin M131 | S. aureus (sensitive strains) | 1 - 4 | [4] |
| Arylomycin M131 | S. aureus (resistant strains) | >32 | [4] |
| G0775 | E. coli | - | - |
| G0775 | P. aeruginosa | - | - |
| Meropenem | P. aeruginosa | 8 | [5] |
| Imipenem | P. aeruginosa | 4 | [5] |
| Globomycin | E. coli ΔtolC | - | [6] |
| Vancomycin | S. aureus (MRSA) | 2.68 ± 2.07 | [7] |
| Ciprofloxacin | P. aeruginosa | 0.25 - 1 | [8] |
Table 2: Comparative MIC Values of SPase Inhibitors and Other Antibiotics. MIC values represent the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism.
Experimental Protocols
SPase I Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against bacterial type I signal peptidase.
Materials:
-
Purified recombinant SPase I enzyme.
-
FRET-based peptide substrate containing a fluorophore and a quencher separated by the SPase I cleavage site (e.g., DABCYL-linker-EDANS).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the SPase I enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the fluorophore-quencher pair).
-
The rate of substrate cleavage is proportional to the rate of increase in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains to be tested.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds serially diluted in CAMHB.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator.
Procedure:
-
Prepare a stock solution of the test compound and perform two-fold serial dilutions in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sec-dependent protein secretion pathway and the inhibitory action of this compound on SPase I.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound and its analogs represent a promising class of antibiotics targeting the essential bacterial enzyme SPase I. While natural arylomycins exhibit potent activity against a range of Gram-positive bacteria, their efficacy against Gram-negative organisms is often limited by the outer membrane barrier and specific resistance mutations in the target enzyme. Synthetic derivatives like G0775 have shown improved activity against multidrug-resistant Gram-negative pathogens, highlighting the potential for further optimization of the arylomycin scaffold.
Other classes of SPase inhibitors, such as certain penems, also demonstrate the viability of this enzyme as an antibacterial target. Lipopeptides like globomycin, which inhibit the related lipoprotein signal peptidase (SPase II), further underscore the importance of protein secretion pathways in bacterial survival.
Continued research into the structure-activity relationships of these inhibitors, coupled with a deeper understanding of bacterial resistance mechanisms, will be crucial for the development of novel and effective therapies to combat the growing threat of antibiotic-resistant infections. The experimental protocols and comparative data presented in this guide are intended to facilitate these research efforts.
References
- 1. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Novel 6-Methylidene Penems as β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 8. Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Arylomycin B2 vs. G0775 in the Battle Against Bacterial Pathogens
A comprehensive analysis for researchers, scientists, and drug development professionals.
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The arylomycin class of natural products, inhibitors of the essential bacterial type I signal peptidase (SPase), represents a promising avenue of research. This guide provides a detailed head-to-head comparison of a natural arylomycin, Arylomycin B2, and its chemically optimized derivative, G0775, offering insights into their respective antibacterial activities, mechanisms, and the impact of targeted chemical modifications.
Executive Summary
This compound, a naturally occurring lipopeptide, demonstrates activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative pathogens is intrinsically limited due to the formidable outer membrane barrier and specific residues within the target enzyme, SPase. In stark contrast, G0775, a synthetic analog of the arylomycin class, has been engineered for potent, broad-spectrum activity, particularly against multidrug-resistant (MDR) Gram-negative bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1] This enhanced activity is a direct result of chemical modifications that improve its ability to penetrate the Gram-negative outer membrane and irreversibly bind to its target.[2]
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and G0775 against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data clearly illustrates the significantly broader and more potent activity of G0775, especially against Gram-negative species.
| Bacterial Species | This compound MIC (µg/mL) | G0775 MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | 16 - >128[3][4] | 0.06 - 1.0[2][5] |
| Staphylococcus epidermidis | 0.25 - 8[1][3] | Not widely reported |
| Enterococcus faecium (Vancomycin-resistant) | >64[6] | Not widely reported |
| Gram-Negative | ||
| Escherichia coli | >64[3] | 0.125[7] |
| Klebsiella pneumoniae (MDR) | >64[6] | ≤0.25 (90% of isolates)[7] |
| Acinetobacter baumannii (MDR) | >64[6] | ≤4 (90% of isolates)[7] |
| Pseudomonas aeruginosa | >64[3] | ≤16 (90% of isolates)[7] |
Mechanism of Action: Inhibition of Type I Signal Peptidase
Both this compound and G0775 target the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from pre-proteins during their translocation across the cytoplasmic membrane.[8] Inhibition of SPase disrupts protein secretion, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately, bacterial cell death.[9]
The key difference in their inhibitory mechanism lies in the nature of their interaction with the SPase active site. While natural arylomycins like this compound bind non-covalently, G0775 has been engineered with an aminoacetonitrile "warhead" that forms an irreversible covalent bond with the catalytic lysine residue (Lys146) in the SPase active site.[5] This covalent inhibition contributes significantly to the enhanced potency of G0775.
Figure 1. Simplified signaling pathway of protein secretion and inhibition by this compound and G0775.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC values presented were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and G0775 are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Antibiotic Addition: The antibiotic (this compound or G0775) is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of colony-forming units (CFU) on each plate is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Figure 2. Generalized workflow for determining Minimum Inhibitory Concentration and performing Time-Kill Assays.
Conclusion
The head-to-head comparison of this compound and G0775 provides a compelling case for the power of medicinal chemistry to optimize natural product scaffolds for enhanced therapeutic potential. While this compound's activity is largely confined to Gram-positive bacteria, the targeted modifications in G0775 have unlocked potent, broad-spectrum activity against challenging Gram-negative pathogens. The irreversible, covalent inhibition of SPase by G0775 represents a significant advancement in the development of this antibiotic class. For researchers in the field of antibiotic discovery and development, the story of this compound and G0775 serves as a powerful example of how a deep understanding of mechanism of action and bacterial physiology can guide the rational design of next-generation antibacterial agents.
References
- 1. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latent antibiotics and the potential of the arylomycins for broad-spectrum antibacterial activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. In vitro activities of arylomycin natural-product antibiotics against Staphylococcus epidermidis and other coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro research of combination therapy for multidrug-resistant Klebsiella pneumoniae bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Arylomycin B2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Arylomycin B2 in a laboratory setting based on established best practices for antibiotic and chemical waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS for specific handling and disposal protocols.
This compound is a cyclic acyldepsipeptide antibiotic. As with all research-grade antibiotics, improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. Therefore, a structured and cautious approach to waste management is essential.
Summary of Disposal Guidelines
All materials contaminated with this compound, including stock solutions, unused media, and contaminated labware, should be treated as hazardous chemical waste.[1] Segregation of this waste from general laboratory trash is critical to ensure it is handled by qualified personnel and disposed of through appropriate channels.
| Waste Type | Recommended Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed, non-leaking container for chemical waste. | Collection by institutional EHS for incineration. |
| This compound Solutions | Labeled, sealed, compatible container for liquid chemical waste. | Collection by institutional EHS for incineration.[2][3] |
| Contaminated Labware | Puncture-resistant sharps container for sharps; double-bagged and labeled plastic bags for non-sharps.[2] | Collection by institutional EHS for incineration. |
| Cell Culture Media | Labeled, leak-proof container for liquid chemical waste. | Collection by institutional EHS for incineration.[2][4] |
Experimental Protocols for Decontamination
While specific inactivation protocols for this compound are not documented, general chemical degradation methods for peptide-based compounds can be considered for decontamination of surfaces and equipment prior to disposal. However, these methods should not be used for the disposal of bulk antibiotic waste.
Note: The heat stability of this compound is not widely reported. Therefore, autoclaving should not be considered a reliable method for its inactivation unless specifically validated. Many antibiotics are heat-stable and are not destroyed by autoclaving.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste:
-
High-concentration stock solutions of this compound are considered hazardous chemical waste and should be collected in a designated, leak-proof container.[1]
-
Used cell culture media containing this compound should also be treated as chemical waste and collected in a labeled, leak-proof container.[2][4] Do not pour it down the sink.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other contaminated sharp objects should be placed in a puncture-resistant sharps container.
-
Non-Sharps: Contaminated gloves, pipette tips, and other plasticware should be collected in a durable, leak-proof plastic bag, which should then be sealed and placed in a secondary container labeled for chemical waste.[2]
-
3. Labeling:
-
All waste containers must be clearly labeled with "this compound Waste" and any other hazardous components present. Follow your institution's specific labeling requirements.
4. Storage:
-
Store waste containers in a designated, secure area away from general lab traffic while awaiting pickup. Ensure that incompatible waste types are not stored together.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.[5]
-
The standard final disposal method for this type of waste is incineration by a licensed hazardous waste management company.[2][3]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to human health and the ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
